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Foundational

Pharmacokinetic Profiling of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine Analogs

An In-Depth Technical Guide: Foreword: The Strategic Imperative of Early Pharmacokinetic Assessment In modern drug discovery, the "fail early, fail cheap" paradigm is not merely a mantra but a critical strategic necessit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Foreword: The Strategic Imperative of Early Pharmacokinetic Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is not merely a mantra but a critical strategic necessity. The journey from a promising hit to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of late-stage attrition.[1] The pyrazole scaffold represents a pharmacologically significant core, present in numerous approved drugs, valued for its versatile biological activities.[2][3][4] The introduction of a difluoromethyl (-CHF2) group, a bioisostere of hydroxyl or thiol groups, can modulate physicochemical properties such as lipophilicity and metabolic stability, often favorably impacting a molecule's PK profile.[5][6]

This guide provides a comprehensive framework for the systematic pharmacokinetic profiling of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine analogs. It is designed for drug discovery and development scientists, moving beyond rote protocols to elucidate the causality behind experimental design. Our objective is to build a robust, self-validating data package that enables clear, data-driven decisions, ensuring that only the most promising candidates, with optimized exposure and disposition profiles, advance toward preclinical development.

A Tiered Strategy for Pharmacokinetic Characterization

A successful PK profiling campaign is not a monolithic endeavor but a tiered, iterative process that aligns with the stages of drug discovery.[7] The goal is to use resource-efficient, high-throughput assays in the early stages to eliminate liabilities and more complex, lower-throughput assays to deeply characterize lead candidates.[8]

G cluster_0 Early Discovery (Hit-to-Lead) cluster_1 Lead Optimization cluster_2 Candidate Selection ht_sol Kinetic Solubility ht_metstab Metabolic Stability (Microsomes) ht_cyp CYP450 Inhibition (Single Point) lo_metstab Metabolic Stability (Hepatocytes) ht_metstab->lo_metstab Refine Stability Profile lo_cyp_ic50 CYP450 IC50 ht_cyp->lo_cyp_ic50 Quantify DDI Risk lo_ppb Plasma Protein Binding cs_metid Metabolite ID lo_metstab->cs_metid Identify 'Soft Spots' cs_invivo In Vivo Rodent PK lo_ppb->cs_invivo Inform Dose & Exposure lo_perm Permeability (e.g., Caco-2) cs_tdi CYP Time-Dependent Inhibition lo_cyp_ic50->cs_tdi Assess Mechanism of Inhibition lo_perm->cs_invivo Predict Absorption

Core In Vitro Pharmacokinetic Assays

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are fundamental to early drug discovery, providing critical insights into a compound's potential pharmacokinetic behavior before advancing to more complex in vivo studies.[8][9]

Metabolic Stability Assessment in Hepatocytes

Principle & Rationale: The liver is the primary site of drug metabolism.[10] While liver microsomes are often used for high-throughput screening of Phase I (CYP450-mediated) metabolism, cryopreserved hepatocytes offer a more complete and physiologically relevant system. They contain both Phase I and Phase II (e.g., UGT, SULT) conjugating enzymes and the necessary cofactors, providing a comprehensive assessment of a compound's metabolic fate.[1][11] This assay determines the intrinsic clearance (Clint) of a compound, which is crucial for predicting its in vivo hepatic clearance and half-life.[10]

Experimental Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation: Cryopreserved human hepatocytes are rapidly thawed in a 37°C water bath. The cells are then transferred to pre-warmed Williams' Medium E and centrifuged to remove cryoprotectant. The cell pellet is resuspended, and viability is assessed (e.g., via Trypan Blue exclusion). The final cell suspension is diluted to a working concentration of 0.5-1.0 x 10^6 viable cells/mL.[1][12]

  • Compound Incubation: The hepatocyte suspension is pre-incubated in a shaking water bath at 37°C for 10-15 minutes to allow for temperature equilibration.[12] The reaction is initiated by adding the test compound (final concentration typically 1 µM; final DMSO concentration ≤ 0.25%) to the cell suspension.[10]

  • Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60, 120 minutes). The 0-minute time point serves as the initial concentration reference.[1]

  • Reaction Quenching: The reaction in each aliquot is immediately terminated by adding ice-cold acetonitrile (typically 2-3 volumes), which also serves to precipitate proteins. An internal standard is often included in the quench solution to control for analytical variability.[11]

  • Sample Processing: Samples are vortexed and centrifuged to pellet the precipitated protein and cell debris.

  • Bioanalysis: The supernatant, containing the remaining parent compound, is analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10][13]

Data Analysis and Interpretation:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Half-life (t½) is calculated as: 0.693 / k.

  • Intrinsic Clearance (Clint) is calculated as: (0.693 / t½) * (mL incubation / number of hepatocytes) * (number of hepatocytes / g liver) * (g liver / kg body weight).

G thaw Thaw Cryopreserved Hepatocytes prep Prepare Cell Suspension (0.5-1.0 x 10^6 cells/mL) thaw->prep preincubate Pre-incubate at 37°C prep->preincubate add_cpd Initiate Reaction: Add Test Compound (1 µM) preincubate->add_cpd sample Sample at Time Points (0, 5, 15, 30, 60, 120 min) add_cpd->sample quench Quench with Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate

Plasma Protein Binding (PPB)

Principle & Rationale: The extent to which a drug binds to plasma proteins, such as albumin and α1-acid-glycoprotein, profoundly impacts its pharmacokinetic and pharmacodynamic properties.[14] Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared by metabolic enzymes.[15][16] Therefore, determining the fraction unbound (fu) is essential for interpreting efficacy and toxicity data. Rapid Equilibrium Dialysis (RED) is considered the gold-standard method for this assessment due to its accuracy and reliability.[17][18]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus Setup: A commercial RED plate is used, which contains individual wells separated into two chambers by a semi-permeable membrane (typically 8-14 kDa MWCO).[17]

  • Sample Preparation: Test compounds are spiked into plasma (human, rat, etc.) at a defined concentration (e.g., 1-10 µM).[15]

  • Loading: The plasma containing the test compound is added to one chamber (the sample chamber), and an isotonic phosphate buffer (PBS, pH 7.4) is added to the other chamber (the buffer chamber).[15][17]

  • Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[15]

  • Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching: To ensure equivalent analytical performance (i.e., minimizing matrix effects in LC-MS/MS), the buffer aliquot is mixed with an equal volume of blank plasma, and the plasma aliquot is mixed with an equal volume of PBS.[15]

  • Bioanalysis: The concentrations of the compound in both the final plasma and buffer samples are quantified by a validated LC-MS/MS method.

Data Analysis and Interpretation:

  • Fraction Unbound (fu) is calculated as: Concentration in Buffer Chamber / Concentration in Plasma Chamber.

  • Percent Bound (%) is calculated as: (1 - fu) * 100.

Cytochrome P450 (CYP) Inhibition

Principle & Rationale: The cytochrome P450 enzyme superfamily is responsible for the metabolism of a vast majority of marketed drugs.[19] Co-administration of a drug that inhibits a specific CYP enzyme can lead to decreased clearance and elevated plasma levels of other drugs metabolized by that same enzyme, potentially causing significant toxicity.[20] Therefore, assessing the potential of new chemical entities to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a critical step in de-risking a compound for potential drug-drug interactions (DDI).[19][20] High-throughput screening is often performed using fluorogenic probe substrates.[21][22]

Experimental Protocol: Fluorogenic CYP Inhibition Assay

  • Reagent Preparation: Recombinant human CYP enzymes, a NADPH regenerating system, and a specific fluorogenic probe substrate for each isoform are prepared in a suitable buffer.[20]

  • Incubation Setup: In a 96- or 384-well plate, the test compound (at various concentrations) is pre-incubated with the specific CYP enzyme and the NADPH regenerating system.[23]

  • Reaction Initiation: The reaction is started by adding the fluorogenic substrate.

  • Fluorescence Monitoring: The plate is incubated at 37°C, and the formation of the fluorescent product is monitored over time using a plate reader. The rate of fluorescence generation is directly proportional to enzyme activity.[20]

  • Controls:

    • Positive Control: A known, potent inhibitor for each CYP isoform is run to confirm assay sensitivity (e.g., Ketoconazole for CYP3A4).[23]

    • Negative Control: A vehicle control (e.g., DMSO) is run to determine 100% enzyme activity.

Data Analysis and Interpretation:

  • The percent inhibition at each concentration of the test compound is calculated relative to the vehicle control.

  • The inhibition data is plotted against the logarithm of the test compound concentration.

  • An IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a four-parameter logistic equation.

Table 1: Example In Vitro ADME Profile for Hypothetical Analogs

ParameterAnalog AAnalog BAnalog CControl (Verapamil)
Human Hepatocyte t½ (min) 11545> 24025
Human Hepatocyte Clint (µL/min/10^6 cells) 6.015.4< 2.927.7
Human Plasma Protein Binding (%) 92.599.185.090.0
Fraction Unbound (fu) 0.0750.0090.1500.100
CYP3A4 IC50 (µM) > 508.2> 502.5
CYP2D6 IC50 (µM) 22.5> 5045.10.8

In Vivo Pharmacokinetic Evaluation

While in vitro assays provide essential predictive data, in vivo studies are required to understand how a compound behaves in a complete biological system.[24] These studies integrate the effects of absorption, distribution, metabolism, and excretion simultaneously.[25]

Principle & Rationale: An in vivo PK study in a preclinical species (typically rodents for early-stage discovery) is designed to determine the plasma concentration-time profile of a compound after administration. This profile allows for the calculation of key PK parameters that describe the rate and extent of systemic exposure, which is fundamental for relating dose to both efficacy and toxicity.[26][27]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Pre-study Formulation: The compound is formulated in a suitable vehicle for the intended route of administration (e.g., saline/DMSO for intravenous (IV) or a suspension/solution for oral (PO) gavage).[25]

  • Animal Dosing: A defined dose of the formulated compound is administered to a cohort of animals (e.g., male Sprague-Dawley rats). For a full PK profile, both IV and PO routes are typically evaluated in separate groups to determine bioavailability.[28]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[29]

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then harvested and stored frozen (-80°C) until analysis.[29]

  • Bioanalytical Method Validation: A robust and sensitive LC-MS/MS method for quantifying the analyte in plasma is developed and validated according to regulatory principles.[30][31] This includes establishing a calibration curve and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Analysis: The plasma samples from the study are processed (e.g., via protein precipitation or solid-phase extraction) and analyzed using the validated LC-MS/MS method.

Data Analysis and Key Parameters:

The plasma concentration versus time data is plotted and analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time at which Cmax is observed.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t½ (Half-life): Time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • F% (Oral Bioavailability): (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Integrated Analysis and Decision-Making

The true power of pharmacokinetic profiling lies in the synthesis of all available data to build a holistic understanding of a compound's disposition. This integrated view guides the structure-activity relationship (SAR) and structure-property relationship (SPR) efforts of the medicinal chemistry team.

G start Initial ADME Data (Met Stability, PPB, CYP IC50) met_stab_check Metabolic Stability Acceptable? start->met_stab_check ppb_check Free Fraction (fu) Sufficient? met_stab_check->ppb_check Yes optimize_met Optimize Metabolism: Block 'Soft Spots' met_stab_check->optimize_met No (High Clearance) ddi_check CYP IC50 > 10 µM? ppb_check->ddi_check Yes optimize_ppb Optimize Structure to Reduce Binding ppb_check->optimize_ppb No (High Binding) in_vivo_pk Proceed to In Vivo PK ddi_check->in_vivo_pk Yes optimize_ddi Optimize Structure to Reduce Inhibition ddi_check->optimize_ddi No (DDI Risk)

  • Case Study Insight: Consider Analog B from Table 1. It shows high metabolic instability (t½ = 45 min) and very high plasma protein binding (99.1% bound, fu = 0.009). Although its CYP inhibition profile is acceptable, the combination of rapid clearance and low free fraction would likely result in poor in vivo exposure, making it a low-priority candidate for advancement without significant structural modification.

  • Contrasting Case: Analog C appears much more promising. It is metabolically stable (>240 min), has lower plasma protein binding (fu = 0.150), and shows no significant CYP inhibition. This profile strongly supports its progression to in vivo pharmacokinetic studies to confirm if these excellent in vitro properties translate to a favorable in vivo exposure profile.[7]

By systematically applying this integrated profiling strategy, drug development teams can de-risk their portfolios, focus resources on compounds with the highest probability of success, and ultimately accelerate the delivery of novel therapeutics to patients.

References

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  • In Vitro ADME Assays and Services - Charles River Labor
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  • UPLC-MS/MS method development for peptide analysis - AMSbiopharma. (URL: )
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  • Hepatocyte Stability Assay - Creative Bioarray. (URL: [Link])

  • FLUORESCENCE-BASED ASSAYS FOR SCREENING NINE CYTOCHROME P450 (P450) ACTIVITIES IN INTACT CELLS EXPRESSING INDIVIDUAL HUMAN P450 ENZYMES. (URL: [Link])

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib - Ashdin Publishing. (URL: [Link])

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Exploratory

Molecular weight and exact mass of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine

An In-depth Technical Guide to the Molecular Weight and Exact Mass of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a precise understanding of a compound's physicochemical properties is paramount. Among the most fundamental of these are molecular weight and exact mass. This guide provides a detailed examination of these two crucial parameters for the compound {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine. While this compound may be novel or not widely documented in public databases, its chemical name allows for the deduction of its structure and, consequently, its chemical formula: C₈H₁₃F₂N₃. This guide will delve into the theoretical and practical importance of its molecular weight and exact mass, offering insights for researchers in analytical chemistry, pharmacology, and medicinal chemistry.

The Dichotomy of Mass: Molecular Weight vs. Exact Mass

In chemical analysis, particularly in the realm of mass spectrometry, the terms "molecular weight" and "exact mass" are often used, and while related, they are not interchangeable. A clear understanding of their distinction is critical for accurate data interpretation and compound characterization.

Molecular Weight , often referred to as the average molecular mass, is calculated using the weighted average of the masses of the naturally occurring isotopes of each element in a molecule.[1][2] The atomic weights listed on the periodic table are these average masses.[1] This value is a statistical representation and is most relevant when dealing with macroscopic quantities of a substance where a natural isotopic distribution is present.

Exact Mass , also known as the monoisotopic mass, is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[3][4] This value is of particular importance in high-resolution mass spectrometry, where instruments are capable of resolving the isotopic distribution of a molecule and measuring the mass of a single isotopic species.[5][6]

The following diagram illustrates the conceptual difference between these two mass measurements.

G cluster_0 Mass Concepts cluster_1 Basis of Calculation cluster_2 Primary Application MW Molecular Weight (Average Mass) MW_basis Weighted average of naturally occurring isotopes MW->MW_basis EM Exact Mass (Monoisotopic Mass) EM_basis Mass of the most abundant isotope of each element EM->EM_basis MW_app Stoichiometry, Bulk Properties MW_basis->MW_app EM_app High-Resolution Mass Spectrometry EM_basis->EM_app

Caption: Conceptual workflow distinguishing Molecular Weight from Exact Mass.

Structural Determination and Chemical Formula

The systematic name {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine allows for the deconstruction of its molecular architecture.

  • 1H-pyrazole : A five-membered aromatic ring with two adjacent nitrogen atoms.

  • 1-(difluoromethyl) : A -CHF₂ group is attached to the nitrogen at the 1-position of the pyrazole ring.

  • pyrazol-5-yl : The attachment point for the rest of the molecule is the carbon at the 5-position.

  • methyl : A methylene (-CH₂-) bridge connects the pyrazole ring to the amine.

  • propylamine : A propyl group (-CH₂CH₂CH₃) is attached to the nitrogen atom of an amine.

This leads to the following chemical structure:

Caption: 2D representation of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine.

From this structure, the chemical formula is determined to be C₈H₁₃F₂N₃ .

Quantitative Data

The molecular weight and exact mass have been calculated based on the chemical formula C₈H₁₃F₂N₃.

ParameterValueUnit
Chemical Formula C₈H₁₃F₂N₃
Molecular Weight 205.21 g/mol
Exact Mass 205.1132Da

Methodology for Calculation

Molecular Weight Calculation

The molecular weight is calculated by summing the standard atomic weights of each constituent atom, which are the weighted averages of their natural isotopic abundances.

Step-by-step Calculation:

  • Identify the number of each type of atom:

    • Carbon (C): 8

    • Hydrogen (H): 13

    • Fluorine (F): 2

    • Nitrogen (N): 3

  • Use the standard atomic weights:

    • C: 12.011 u

    • H: 1.008 u

    • F: 18.998 u

    • N: 14.007 u

  • Calculate the total mass:

    • (8 * 12.011) + (13 * 1.008) + (2 * 18.998) + (3 * 14.007) = 96.088 + 13.104 + 37.996 + 42.021 = 205.209 g/mol

Exact Mass Calculation

The exact mass is determined by summing the masses of the most abundant isotopes of each element.[3][4]

Step-by-step Calculation:

  • Identify the number of each type of atom:

    • Carbon (C): 8

    • Hydrogen (H): 13

    • Fluorine (F): 2

    • Nitrogen (N): 3

  • Use the mass of the most abundant isotope:

    • ¹²C: 12.000000 u

    • ¹H: 1.007825 u

    • ¹⁹F: 18.998403 u

    • ¹⁴N: 14.003074 u

  • Calculate the total mass:

    • (8 * 12.000000) + (13 * 1.007825) + (2 * 18.998403) + (3 * 14.003074) = 96.000000 + 13.101725 + 37.996806 + 42.009222 = 205.107753 Da

Note: Minor variations in the final calculated values may arise from differences in the precision of the atomic and isotopic masses used from various sources.

Significance in a Research and Development Context

The precise determination of molecular weight and exact mass is foundational for several key activities in drug development:

  • Compound Identification and Confirmation: High-resolution mass spectrometry provides an experimental exact mass that can be compared to the theoretical value to confirm the elemental composition of a synthesized compound.

  • Purity Assessment: Mass spectrometry can detect impurities, which will have different molecular weights and exact masses than the target compound.

  • Metabolite Identification: In drug metabolism studies, the exact masses of potential metabolites are predicted and then searched for in mass spectrometry data to elucidate metabolic pathways.

  • Quantitative Analysis: Techniques like liquid chromatography-mass spectrometry (LC-MS) rely on the mass-to-charge ratio, which is derived from the exact mass, for the selective and sensitive quantification of drugs and their metabolites in biological matrices.

Conclusion

For {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine (C₈H₁₃F₂N₃), the molecular weight of approximately 205.21 g/mol is a crucial parameter for stoichiometric calculations in synthetic chemistry and for preparing solutions of known concentrations. The exact mass of approximately 205.1132 Da is indispensable for its unambiguous identification and characterization using high-resolution mass spectrometry. A thorough understanding and correct application of both these values are essential for advancing the research and development of this and other novel chemical entities.

References

  • Stenutz, R. Molecular Weight Calculator. [Link]

  • Valkenborg, D., et al. An Efficient Method to Calculate the Aggregated Isotopic Distribution and Exact Center-Masses. ACS Publications. [Link]

  • Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. [Link]

  • University of Missouri. Calculating Exact Masses. Mass Spectrometry Facility. [Link]

  • Carnegie Mellon University. Molecular Weight Calculation. Leonard Gelfand Center. [Link]

  • Albreht, A. Molecular weight or exact mass in LC-MS?. ResearchGate. [Link]

  • Reddit. Exact mass vs molecular weight. r/Chempros. [Link]

  • St. Olaf College. Exact mass calculater. [Link]

  • Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. [Link]

  • Michigan State University. Exact Masses & Isotope Abundance Ratios. Department of Chemistry. [Link]

  • Alan, L. R., & Alan, R. P. (2010). Efficient Calculation of Exact Mass Isotopic Distributions. Journal of the American Society for Mass Spectrometry, 21(11), 1823–1831. [Link]

  • The ISIC - EPFL mstoolbox. Molecular mass calculator. [Link]

  • Wikipedia. Mass (mass spectrometry). [Link]

  • Separation Science. Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass. [Link]

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Foundational

Physicochemical Profiling of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine: Advanced Methodologies for pKa and logP Determination

Executive Summary The integration of fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern rational drug design. The molecule {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine represents a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern rational drug design. The molecule {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine represents a highly specialized pharmacophore, combining a lipophilic, electron-withdrawing difluoromethyl ( −CF2​H ) group with a weakly basic pyrazole core and a terminal secondary amine.

Accurate determination of its acid dissociation constant ( pKa​ ) and octanol-water partition coefficient ( logP ) is critical for predicting its pharmacokinetic (PK) profile, including membrane permeability, volume of distribution, and metabolic stability. This whitepaper provides an authoritative, step-by-step methodological guide to empirically determining these parameters, grounded in the physicochemical causality of the molecule's structural features.

Structural Analysis & Predictive Profiling

Before initiating empirical workflows, a rigorous in silico analysis is required to establish the boundary conditions for our experiments.

The Inductive Effect of the Difluoromethyl Group

In aliphatic secondary amines, the pKa​ typically resides between 10.0 and 11.0. However, the introduction of a fluorinated azole ring in the β -position relative to the amine drastically alters this basicity. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect ( −I effect) through the σ -bond framework[1].

For N-alkyl azoles, α,α -difluorination significantly reduces the basicity of the azole nitrogen and adjacent functional groups[2]. The −CF2​H group on the pyrazole N1 position pulls electron density away from the π -system of the ring, which in turn withdraws electron density from the adjacent methylene linker and the secondary amine at the C5 position.

  • Predicted pKa​ : The secondary amine is the primary basic center. Due to the −I effect transmitted through the pyrazole and methylene linker, the pKa​ of the conjugate acid is predicted to be depressed by approximately 1.5 to 2.5 units, placing the expected pKa​ in the range of 7.5 to 8.5 [3]. The pyrazole nitrogens will be rendered essentially neutral at physiological pH ( pKa​<1 ).

  • Predicted logP : The −CF2​H group increases lipophilicity compared to a standard methyl group, while the propyl chain adds significant hydrophobic bulk. The neutral secondary amine is polar but capable of hydrogen bonding. The predicted logP for the neutral species is 1.8 to 2.4 .

InductiveEffect A Protonated Amine (Low pH, Cationic) B Neutral Amine (High pH, Free Base) A->B Deprotonation (Expected pKa ~8.0) C -CHF2 Group (Strong -I Effect) C->A Destabilizes Conjugate Acid C->B Stabilizes Free Base

Caption: Electronic influence of the difluoromethyl group on the protonation state of the secondary amine.

Summary of Predicted Parameters
ParameterPredicted Value RangePrimary Structural Driver
pKa​ (Amine) 7.5 – 8.5 −I effect of the 1-(difluoromethyl)pyrazole ring
pKa​ (Pyrazole) < 1.0Direct electron withdrawal by N-bound −CF2​H
logP (Neutral) 1.8 – 2.4Balance of lipophilic −CF2​H /propyl and polar amine
logD7.4​ 1.0 – 1.5Partial protonation at physiological pH

Experimental Methodology 1: pKa​ Determination via Potentiometric Titration

Potentiometric titration is the gold standard for pKa​ determination, offering high precision for compounds with aqueous solubility above 10−4 M[4]. Because our target molecule is a secondary amine, it will be highly soluble in its protonated state at low pH, making this method ideal.

Causality in Experimental Design
  • Background Electrolyte (0.15 M KCl): Maintains a constant ionic strength equivalent to physiological conditions. Without this, the activity coefficients of the ions would change continuously during the titration, skewing the Nernstian response of the pH electrode.

  • Inert Atmosphere (Argon): Atmospheric CO2​ dissolves in water to form carbonic acid ( pKa1​≈6.3 ). If present, this would create a buffering artifact right in the expected pKa​ range of our molecule. Purging with Argon is a strict requirement.

Step-by-Step Protocol
  • System Calibration: Calibrate the glass-membrane pH electrode using standard buffers (pH 2.0, 4.0, 7.0, 10.0) at a strictly controlled temperature of 25.0±0.1∘C .

  • Sample Preparation: Dissolve accurately weighed {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine (approx. 1.0 mg) in 10 mL of 0.15 M aqueous KCl solution.

  • Acidification: Inject standardized 0.5 M HCl to drop the solution pH to 2.0. At this pH, >99.9% of the secondary amine will be protonated.

  • Titration: Under a continuous flow of Argon gas, titrate the solution with standardized 0.5 M KOH in 0.05 mL increments. Record the pH after each addition once the electrode reading stabilizes (drift < 0.001 pH/min)[5].

  • Data Processing (Self-Validating Step): Generate a Bjerrum plot (average number of bound protons vs. pH). The pKa​ is identified at the inflection point where the degree of dissociation α=0.5 . To validate the system, perform a blank titration (KCl only) and subtract it from the sample curve to isolate the buffering capacity of the analyte.

Experimental Methodology 2: logP Determination

Because the molecule is ionizable, we must isolate the partition coefficient of the neutral species ( logP ) from the distribution coefficient ( logD ). We will employ a dual-method approach: the OECD 107 Shake-Flask method coupled with LC-MS/MS for absolute quantification, and Dual-Phase Potentiometry for high-throughput validation.

Method A: OECD 107 Shake-Flask Method (LC-MS/MS)

This is the regulatory standard for lipophilicity[6].

Protocol:

  • Phase Saturation: Stir n-octanol and 0.15 M phosphate buffer (adjusted to pH 11.0) together for 24 hours to ensure mutual saturation. Causality: pH 11.0 is chosen because it is at least 2 log units above the predicted pKa​ (~8.0), ensuring the amine is >99% in its neutral, unprotonated free-base form.

  • Preparation of Test Matrix: Prepare three different volume ratios of octanol to buffer (e.g., 1:1, 1:2, 2:1) to prove that the partition coefficient is independent of the phase ratio[7].

  • Equilibration: Add the analyte to the biphasic system. Shake mechanically at 25.0∘C for 60 minutes.

  • Separation: Centrifuge the mixtures at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification (Self-Validating Mass Balance): Carefully sample both the octanol and aqueous phases. Quantify the concentration in each phase using LC-MS/MS (MRM mode targeting the specific parent-to-daughter ion transition of the molecule).

    • Validation Check: Masstotal​=(Concoct​×Voloct​)+(Concaq​×Volaq​) . Recovery must be >95%.

Method B: Dual-Phase Potentiometric Titration

This method derives logP from the shift in the apparent pKa​ when an organic phase is introduced. It is highly elegant as it measures pKa​ and logP in a single automated workflow.

Protocol Logic: When n-octanol is added to the aqueous titration vessel, the neutral free-base partitions into the octanol layer. This removes the neutral species from the aqueous equilibrium, forcing the conjugate acid to release more protons to compensate according to Le Chatelier's principle. This manifests as a shift in the titration curve, resulting in an "apparent" pKa​ ( psKa​ ).

The logP is calculated using the equation:

psKa​=pKa​−log(1+PVaq​Voct​​)

DualPhaseWorkflow N1 1. Aqueous Titration (0.15 M KCl, Argon) N2 2. Determine Aqueous pKa (Bjerrum Plot) N1->N2 N3 3. Dual-Phase Titration (Add n-Octanol) N2->N3 N4 4. Determine Apparent pKa (Shifted by Partitioning) N3->N4 N5 5. Calculate logP (via pKa shift equation) N4->N5

Caption: Workflow for determining logP via dual-phase potentiometric titration.

Data Processing and Quality Control

To ensure absolute scientific integrity, all experimental data must be cross-validated. The logP obtained from the OECD 107 shake-flask method should agree with the logP derived from the dual-phase potentiometry within ±0.15 log units.

If discrepancies arise, it usually indicates either:

  • Micelle formation: The compound is acting as a surfactant at higher concentrations (unlikely for this specific molecule).

  • Incomplete phase separation: Micro-droplets of octanol remaining in the aqueous phase during the shake-flask method, artificially inflating the aqueous concentration and depressing the calculated logP .

By strictly adhering to the buffering, ionic strength, and temperature controls outlined in this guide, researchers can confidently establish the physicochemical profile of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine, enabling accurate downstream pharmacokinetic modeling.

References

  • Development of Methods for the Determination of pKa Values National Center for Biotechnology Information (PMC)[Link][4]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water Analytical Chemistry - ACS Publications[Link][5]

  • The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study National Center for Biotechnology Information (PMC)[Link][2]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities ChemMedChem[Link][3]

  • Rapid, General Access to Chiral β -Fluoroamines and β,β -Difluoroamines via Organocatalysis National Center for Biotechnology Information (PMC)[Link][1]

  • Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water" - OECD laboratory intercomparison test on the HPLC method Fraunhofer-Publica[Link][6]

  • Registration Dossier: Partition Coefficient (n-octanol/water) Shake Flask Method (OECD TG 107) European Chemicals Agency (ECHA)[Link][7]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine

Application Note: Synthesis and Isolation Protocol for {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine Abstract The incorporation of fluorinated motifs, particularly the difluoromethyl (–CF2H) group, has become a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine

Abstract The incorporation of fluorinated motifs, particularly the difluoromethyl (–CF2H) group, has become a cornerstone strategy in modern medicinal chemistry to modulate lipophilicity, improve metabolic stability, and act as a lipophilic hydrogen-bond donor bioisostere for hydroxyl or thiol groups[1]. This application note details a robust, high-yielding reductive amination protocol for the synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine, a versatile secondary amine building block.

Mechanistic Rationale and Route Selection

The target molecule consists of a pyrazole core substituted with a difluoromethyl group at the N1 position and a propylaminomethyl chain at the C5 position. While direct alkylation of primary amines often leads to over-alkylation (tertiary amine formation), reductive amination provides a highly controlled pathway to secondary amines[2].

We utilize the commercially available starting material 1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde [3][4]. The reaction proceeds via the condensation of this aldehyde with n-propylamine to form an intermediate imine. To ensure chemoselectivity and prevent the premature reduction of the starting aldehyde, Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is selected as the reducing agent. STAB is a mild, hydride-donating reagent that exhibits sluggish reactivity toward aldehydes in the absence of strong Lewis acids, but rapidly reduces protonated imines (iminium ions) formed in situ[5].

G Aldehyde 1-(difluoromethyl)-1H- pyrazole-5-carbaldehyde Imine Imine/Iminium Intermediate Aldehyde->Imine DCM, AcOH (cat) 22°C, 2h Amine n-Propylamine (1.1 equiv) Amine->Imine Product {[1-(difluoromethyl)-1H- pyrazol-5-yl]methyl}propylamine Imine->Product 22°C, 12h STAB NaBH(OAc)3 (1.5 equiv) STAB->Product

Workflow for the reductive amination of 1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde.

Experimental Protocol

Caution: All procedures should be conducted in a properly ventilated fume hood. n-Propylamine is volatile and corrosive; standard laboratory PPE (gloves, lab coat, safety goggles) is mandatory.

Materials and Reagents
Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde146.101.01.46 gElectrophile
n-Propylamine59.111.10.65 g (0.90 mL)Nucleophile
Sodium triacetoxyborohydride (STAB)211.941.53.18 gReducing Agent
Glacial Acetic Acid (AcOH)60.050.160 mg (57 µL)Acid Catalyst
Dichloromethane (DCM), Anhydrous84.93-40 mLSolvent
Step-by-Step Synthesis
  • Imine Formation:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde (1.46 g, 10.0 mmol)[3] and anhydrous DCM (30 mL) under a nitrogen atmosphere.

    • Add n-propylamine (0.90 mL, 11.0 mmol) dropwise via syringe.

    • Expert Insight: The slight excess of the volatile amine compensates for potential evaporative loss and drives the equilibrium toward the imine.

    • Add glacial acetic acid (57 µL, 1.0 mmol).

    • Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack. It also facilitates the dehydration of the hemiaminal intermediate to the imine.

    • Stir the mixture at room temperature (22 °C) for 2 hours.

  • Reduction:

    • Cool the reaction mixture briefly in a water bath (15 °C) to mitigate any mild exotherm.

    • Add Sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 5 minutes.

    • Expert Insight: Unlike sodium cyanoborohydride (NaBH3CN), STAB does not generate highly toxic hydrogen cyanide gas upon aqueous workup, making it the superior choice for bench-scale pharmaceutical development[5].

    • Allow the reaction to warm to room temperature and stir for 12 hours. Reaction progress can be monitored by TLC (Hexanes/EtOAc 1:1, visualizing with UV and Ninhydrin stain).

  • Quench and Workup:

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO3) solution (20 mL). Stir vigorously for 15 minutes until gas evolution (CO2) ceases.

    • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude amine as a pale yellow oil.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel.

    • Eluent System: Gradient of 0% to 10% Methanol in DCM containing 1% Triethylamine (TEA).

    • Causality: The addition of 1% TEA to the mobile phase prevents the secondary amine from streaking on the slightly acidic silica gel, ensuring sharp elution bands and high recovery.

    • Pool the product-containing fractions and concentrate in vacuo to afford pure {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine.

Analytical Validation and Expected Outcomes

To ensure the trustworthiness of the protocol, the isolated product must be validated through standard spectroscopic methods. The difluoromethyl group serves as an excellent diagnostic handle in both 1H and 19F NMR.

Table 1: Expected Analytical Signatures

Analytical MethodKey Diagnostic FeaturesRationale
1H NMR (CDCl3)Triplet at ~7.10 ppm (J ≈ 58 Hz)Represents the proton of the –CF2H group splitting by two equivalent fluorine atoms[6].
1H NMR (CDCl3)Singlet at ~3.85 ppm (2H)Represents the methylene bridge between the pyrazole and the amine.
19F NMR (CDCl3)Doublet at ~ -95.0 ppm (J ≈ 58 Hz)Confirms the presence of the intact difluoromethyl moiety on the pyrazole ring[7].
LC-MS (ESI+) m/z 190.1 [M+H]+Confirms the molecular weight of the desired secondary amine product.

Sources

Application

The Emerging Role of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Promise of a Privileged Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and biologically activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile template for designing molecules that target a wide array of biological entities.[1][2] The introduction of a difluoromethyl group at the N1 position of the pyrazole ring is a strategic modification known to enhance metabolic stability and binding affinity by altering the electronic nature of the heterocyclic core.[3] This guide focuses on the potential applications of a specific, yet underexplored, derivative: {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine.

While direct and extensive research on this particular molecule is nascent, its structural motifs—the 1-(difluoromethyl)-1H-pyrazole core and the 5-aminomethyl side chain—are prevalent in compounds with significant therapeutic potential. This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing inferred applications and detailed protocols based on structure-activity relationship (SAR) studies of closely related analogs. The aim is to empower the scientific community to unlock the therapeutic promise of this intriguing molecule.

PART 1: Potential Therapeutic Applications & Scientific Rationale

Based on the analysis of its structural components and the broader pyrazole literature, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine is a compelling candidate for investigation in several key therapeutic areas.

Oncology: Targeting Kinase Signaling Pathways

The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[4] Numerous FDA-approved kinase inhibitors feature a pyrazole core, which often forms critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The 1-(difluoromethyl)-1H-pyrazole moiety, in particular, has been explored in this context.

Scientific Rationale:

  • Hinge-Binding Motif: The pyrazole ring can mimic the purine ring of ATP, enabling it to anchor within the ATP-binding pocket of various kinases.

  • Modulation of Physicochemical Properties: The difluoromethyl group can enhance binding affinity through favorable interactions and improve metabolic stability, a crucial aspect of drug design.[3]

  • Vector for Side Chain Exploration: The 5-position of the pyrazole ring provides a vector for introducing side chains that can interact with the solvent-exposed region of the kinase, influencing potency and selectivity. The (propylamino)methyl group can engage in additional hydrogen bonding and hydrophobic interactions.

PART 2: Synthetic Protocol

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine can be approached through a multi-step sequence, starting from readily available precursors. The following protocol is a representative synthesis adapted from literature procedures for similar 5-substituted pyrazoles.

Synthesis of 5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole

Materials:

  • 1-(Difluoromethyl)-5-methyl-1H-pyrazole

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • To a solution of 1-(difluoromethyl)-5-methyl-1H-pyrazole (1.0 eq) in CCl₄, add NCS (1.1 eq) and a catalytic amount of BPO.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes in DCM) to afford 5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole.

Synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine

Materials:

  • 5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole

  • Propylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a solution of 5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole (1.0 eq) in ACN, add propylamine (2.0 eq) and K₂CO₃ (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel (eluting with a gradient of methanol in DCM) to obtain {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine.

PART 3: Application-Specific Protocols

Application I: Evaluation as a Kinase Inhibitor

This protocol describes a general method for assessing the inhibitory activity of the title compound against a target protein kinase using a luminescence-based assay.

Protocol 3.1.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Materials:

  • Target kinase and its specific substrate

  • {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine (test compound)

  • Staurosporine (positive control inhibitor)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound and staurosporine in kinase buffer. The final concentration of DMSO should be kept constant (e.g., <1%).

  • Kinase Reaction Setup: In a 96-well plate, add 5 µL of the kinase solution, 5 µL of the substrate solution, and 5 µL of the diluted compound or control.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive (no inhibitor) and negative (no kinase) controls. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for Kinase Inhibitor Evaluation:

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 Mechanism of Action a Biochemical Assay (e.g., ADP-Glo) b Determine IC₅₀ a->b Quantify Inhibition c Cell Viability Assay (e.g., MTT) b->c Proceed if Potent d Target Engagement Assay (e.g., Western Blot) c->d Confirm Cellular Activity e Pathway Analysis d->e Investigate Downstream Effects f SAR Studies e->f Optimize Lead

Caption: Workflow for evaluating a novel kinase inhibitor.

Application II: Assessment of Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol 3.2.1: Cell Viability Assay (MTT Assay)

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound and doxorubicin. Include a vehicle control (DMSO-treated cells).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.[5]

Application III: Evaluation of Antifungal Potential

The 1-(difluoromethyl)-1H-pyrazole-4-carboxamide moiety is present in several commercial fungicides.[3] This suggests that the title compound may also possess antifungal properties.

Protocol 3.3.1: Antifungal Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine

  • Fluconazole (positive control)

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Compound Dilution: Perform a serial two-fold dilution of the test compound and fluconazole in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control).

Data Summary Table (Hypothetical Data for Related Analogs)

Compound IDTarget KinaseIC₅₀ (nM)Cancer Cell LineIC₅₀ (µM)Fungal StrainMIC (µg/mL)
Analog ACDK2150MCF-75.2C. albicans16
Analog Bp38α85HCT1162.8A. fumigatus8
Analog CVEGFR2210A5498.1C. neoformans32

Signaling Pathway Visualization: A Potential Kinase Target

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis TF->Proliferation Inhibitor {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine Inhibitor->RTK Inhibition

Caption: Potential inhibition of the RAS/RAF/MEK/ERK signaling pathway.

PART 4: Concluding Remarks and Future Perspectives

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine represents a molecule of significant interest at the crossroads of established medicinal chemistry principles and unexplored therapeutic potential. Its structural features suggest a high probability of activity in oncology and infectious diseases. The protocols detailed in this guide provide a robust framework for initiating the biological evaluation of this compound. Future work should focus on a broad screening against a panel of kinases and fungal strains to identify primary targets. Subsequent structure-activity relationship studies, exploring variations in the alkylamine side chain, will be crucial for optimizing potency and selectivity, ultimately paving the way for the development of novel therapeutic agents. The scientific community is encouraged to build upon this foundational guide to explore the full potential of this promising pyrazole derivative.

References

  • Wu, J., et al. (2021). Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry, 15(3), 103673. Available from: [Link]

  • Matilda. (2025). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). Available from: [Link]

  • Lusardi, M., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Pharmaceuticals, 16(11), 1530. Available from: [Link]

  • Sakya, S. M., et al. (2006). 5-heteroatom substituted pyrazoles as canine COX-2 inhibitors. Part 1: Structure-activity relationship studies of 5-alkylamino pyrazoles and discovery of a potent, selective, and orally active analog. Bioorganic & Medicinal Chemistry Letters, 16(2), 288-292. Available from: [Link]

  • Al-Ostath, A. I. H., et al. (2023). Synthesis and evaluation of the antifungal activity of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide for use in the oral environment. BMC Oral Health, 23(1), 743. Available from: [Link]

  • Sănduleanu, O., et al. (2024). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. International Journal of Molecular Sciences, 25(9), 5025. Available from: [Link]

  • Gupta, P., & Gupta, J. K. (2016). Synthesis and In-vitro Antifungal Evaluation of 5- Pyrazolones. Open Chemistry Journal, 3, 17-24. Available from: [Link]

  • Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • Wang, X., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301. Available from: [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. Available from: [Link]

  • ResearchGate. (n.d.). SAR of Pyrazole and pyrimidine derivatives (24a–24d). Available from: [Link]

  • El-Faham, A., et al. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Molecules, 25(15), 3482. Available from: [Link]

  • Brullo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. Available from: [Link]

  • Du, Z., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8447-8463. Available from: [Link]

  • Sereda, G. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(1), 113-146. Available from: [Link]

  • Lusardi, M., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals, 17(5), 633. Available from: [Link]

  • Hansen, E., et al. (2021). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Medicinal Chemistry, 12(9), 1546-1557. Available from: [Link]

  • Muth, F., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14936. Available from: [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 217-237. Available from: [Link]

  • Wiederhold, N. P. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 3(4), 54. Available from: [Link]

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Method

The Versatile Building Block: Application Notes for {[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine in Modern Drug Discovery

Introduction: The Rise of Fluorinated Pyrazoles in Medicinal Chemistry The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Fluorinated Pyrazoles in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The difluoromethyl group (CHF2), in particular, is a valuable bioisostere for hydroxyl and thiol groups, capable of enhancing metabolic stability, increasing binding affinity, and improving membrane permeability. When appended to a pyrazole scaffold—a five-membered aromatic heterocycle known for its diverse biological activities—the resulting 1-(difluoromethyl)-1H-pyrazole moiety emerges as a privileged structural motif in the design of novel therapeutics.[1][2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of a key derivative, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine, as a versatile chemical building block.

Pyrazoles and their derivatives are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties.[1][5][6][7] The N-difluoromethyl substitution on the pyrazole ring further enhances its utility, making this class of compounds particularly attractive for lead optimization and the development of new chemical entities.[2][4] This guide will delve into the practical applications of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine, offering detailed protocols for its incorporation into more complex molecular architectures.

Physicochemical Properties

A thorough understanding of a building block's physical and chemical characteristics is paramount for its successful application in synthesis. The table below summarizes the key properties of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine.

PropertyValueSource
Molecular Formula C8H13F2N3Inferred from structure
Molecular Weight 189.21 g/mol Inferred from structure
Appearance Likely a liquid or low-melting solid at room temperatureGeneral chemical knowledge
Boiling Point Not readily available; expected to be moderately high due to polarity and hydrogen bonding capabilityGeneral chemical knowledge
Solubility Expected to be soluble in common organic solvents (e.g., DCM, DMF, MeOH)General chemical knowledge
pKa (of the amine) Estimated to be in the range of 9-10General chemical knowledge

Synthetic Utility and Key Reactions

The primary amine functionality of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine serves as a versatile handle for a variety of synthetic transformations. This section outlines detailed protocols for three fundamental reactions: amide bond formation, reductive amination, and N-alkylation. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and optimization strategies.

Amide Bond Formation: Forging the Peptidic Linkage

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry, crucial for the synthesis of peptides, peptidomimetics, and a vast array of other biologically active molecules.[8] The primary amine of our building block readily participates in coupling reactions with carboxylic acids.

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of an additive like N-hydroxybenzotriazole (HOBt) to form a stable activated ester, minimizing side reactions and racemization.[9]

Rationale: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to generate a more stable HOBt-ester. The amine then attacks this activated ester to yield the desired amide.[9] The use of a mild base like diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt of EDC and to facilitate the deprotonation of the carboxylic acid without promoting unwanted side reactions.

Amide_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Solvent_Prep Dissolve in Anhydrous DMF/DCM Carboxylic_Acid->Solvent_Prep Building_Block {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine (1.1 eq) Building_Block->Solvent_Prep HOBt HOBt (1.2 eq) HOBt->Solvent_Prep Cooling Cool to 0 °C Solvent_Prep->Cooling EDC_add Add EDC·HCl (1.2 eq) Cooling->EDC_add DIPEA_add Add DIPEA (2.5 eq) EDC_add->DIPEA_add Stir Stir at RT (2-18 h) DIPEA_add->Stir Quench Quench Reaction Stir->Quench Extraction Aqueous Work-up Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine (1.1 equivalents) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Additive Addition: Add N-hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • EDC Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) portion-wise to the cooled solution.

  • Base Addition: Add diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2 to 18 hours.[9]

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[9]

Reductive Amination: Building Secondary and Tertiary Amines

Reductive amination is a powerful and widely used method for the synthesis of amines.[10] It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[11]

Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[12] It is less basic and more sterically hindered than other common borohydrides, which allows for the one-pot reaction of the carbonyl compound, amine, and reducing agent.

Rationale: The reaction proceeds through the initial formation of an iminium ion from the condensation of the amine and the carbonyl compound. STAB is a milder reducing agent than sodium borohydride and will not readily reduce the starting aldehyde or ketone, thus minimizing side reactions.[11][12] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Reductive_Amination_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carbonyl Aldehyde/Ketone (1.0 eq) Solvent_Prep Dissolve in Anhydrous DCM/DCE Carbonyl->Solvent_Prep Building_Block {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine (1.2 eq) Building_Block->Solvent_Prep STAB_add Add NaBH(OAc)3 (1.5 eq) Solvent_Prep->STAB_add Stir Stir at RT (4-24 h) STAB_add->Stir Quench Quench with sat. NaHCO3 Stir->Quench Extraction Aqueous Work-up Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Secondary/Tertiary Amine Purification->Final_Product

Caption: Workflow for reductive amination using STAB.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine (1.2 equivalents).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the addition of saturated aqueous sodium bicarbonate (NaHCO3) solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired secondary or tertiary amine.

N-Alkylation: Direct Introduction of Alkyl Groups

Direct N-alkylation of the primary amine with an alkyl halide is a straightforward method for synthesizing secondary and tertiary amines. Careful control of stoichiometry is necessary to avoid over-alkylation.

This protocol describes a standard procedure for the N-alkylation of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine using an alkyl halide in the presence of a base.

Rationale: The base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), deprotonates the primary amine, increasing its nucleophilicity. The resulting nucleophilic amine then displaces the halide from the alkyl halide in an SN2 reaction to form the N-alkylated product. The choice of solvent can influence the reaction rate, with polar aprotic solvents like acetonitrile or DMF generally being preferred.

N_Alkylation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Building_Block {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine (1.0 eq) Solvent_Prep Suspend in Acetonitrile/DMF Building_Block->Solvent_Prep Base K2CO3 (2.0 eq) Base->Solvent_Prep Alkyl_Halide_add Add Alkyl Halide (1.1 eq) Solvent_Prep->Alkyl_Halide_add Heat Stir at RT or Heat (2-12 h) Alkyl_Halide_add->Heat Filter Filter off solids Heat->Filter Concentrate Concentrate filtrate Filter->Concentrate Purification Column Chromatography Concentrate->Purification Final_Product Pure N-Alkylated Amine Purification->Final_Product

Caption: Workflow for N-alkylation with an alkyl halide.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, suspend {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine (1.0 equivalent) and potassium carbonate (K2CO3) (2.0 equivalents) in a suitable solvent such as acetonitrile or DMF.

  • Alkyl Halide Addition: Add the alkyl halide (1.1 equivalents) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) for 2 to 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated amine.

Conclusion: A Gateway to Novel Chemical Space

{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine is a highly valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The presence of the 1-(difluoromethyl)-1H-pyrazole moiety offers opportunities to enhance the pharmacological properties of lead compounds.[1][5] The primary amine functionality provides a convenient handle for a wide range of synthetic transformations, allowing for the facile incorporation of this privileged scaffold into diverse molecular architectures. The detailed protocols provided in this application note serve as a practical guide for researchers to effectively utilize this building block in their drug discovery and development endeavors, ultimately paving the way for the exploration of new and promising chemical space.

References

  • Cytiva. Coupling Protocol for Primary Amine of a Ligand. [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem.[Link]

  • Karrouchi, K., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (PDF) A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • National Institutes of Health. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. [Link]

  • American Chemical Society. Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. [Link]

  • ijpbs.org. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • Future Science. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • MedDocs Publishers. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]

  • De Gruyter. Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. [Link]

  • ResearchGate. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]

  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • National Institutes of Health. Efficient Access to Functionalized N‑Difluoromethylpyrazoles. PMC. [Link]

  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • NextSDS. 1-DIFLUOROMETHYL-5-METHYL-1H-PYRAZOLE — Chemical Substance Information. [Link]

  • ResearchGate. Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. [Link]

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Application

Application Notes and Protocols for Cross-Coupling Reactions with {[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine Scaffolds

An In-Depth Technical Guide Introduction: The Strategic Value of Functionalized Pyrazoles In the landscape of modern drug discovery and development, the pyrazole motif is a cornerstone scaffold, celebrated for its metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of Functionalized Pyrazoles

In the landscape of modern drug discovery and development, the pyrazole motif is a cornerstone scaffold, celebrated for its metabolic stability and capacity for potent, targeted biological engagement.[1] Its functionalization is a key strategy for modulating pharmacokinetic and pharmacodynamic properties. The incorporation of a difluoromethyl (CF2H) group, in particular, has gained significant attention. The CF2H group is a unique bioisostere of a hydroxyl or thiol group and can act as a lipophilic hydrogen bond donor, enhancing target affinity and metabolic stability.[2] When combined with an aliphatic amine sidechain, such as the propylamine moiety in the titular compound, the resulting scaffold presents a rich platform for developing novel therapeutics.

This guide provides detailed protocols and expert insights for executing three pivotal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—on a halogenated derivative of the {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine core. We will navigate the specific challenges posed by this substrate, namely the electronic effects of the difluoromethyl group and the potential for catalyst inhibition or side reactions due to the unprotected secondary amine.

Core Challenge & Strategic Approach

The primary substrate for our protocols is a hypothetical, yet synthetically accessible, halogenated precursor: 4-Bromo-5-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylaminomethyl)-1H-pyrazole . The key challenges are:

  • The Unprotected Secondary Amine: The N-H bond on the propylamine sidechain is Lewis basic and can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. It can also act as a nucleophile under certain conditions. Our protocols are designed to mitigate these effects without resorting to protection-deprotection sequences, thus enhancing synthetic efficiency.

  • Electronic Effects of the N-CF2H Group: This strongly electron-withdrawing group influences the electron density of the pyrazole ring, which can affect the rates of oxidative addition and reductive elimination in the catalytic cycle.

  • Regioselectivity: The protocols assume the starting material is a pre-functionalized halopyrazole (e.g., at the C4 position). Site-selective cross-coupling is crucial for building molecular complexity.[3]

Our overarching strategy is to employ modern palladium catalysts and ligand systems known for their high reactivity and tolerance of functional groups, coupled with carefully selected bases and reaction conditions to ensure high-yield, chemoselective transformations.

Experimental Workflow: A General Overview

A standardized workflow is crucial for reproducibility in cross-coupling reactions. The following diagram illustrates the typical sequence of operations.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh Reagents (Halopyrazole, Coupling Partner, Base, Catalyst, Ligand) assemble Assemble Glassware Under Inert Atmosphere reagents->assemble glassware Dry Glassware (Schlenk Flask, Condenser) glassware->assemble add_solids Add Solid Reagents assemble->add_solids purge Evacuate & Backfill with Inert Gas (Ar/N2) add_solids->purge add_liquids Add Degassed Solvent & Liquid Reagents purge->add_liquids heat Heat to Temperature with Stirring add_liquids->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor quench Quench Reaction & Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol is designed for the coupling of a 4-bromo-pyrazolyl substrate with a variety of aryl or heteroaryl boronic acids or esters. It is a robust method for creating biaryl structures.[4][5]

Catalytic Cycle

Suzuki_Miyaura pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R¹-X pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1_r2 R¹-Pd(II)L₂-R² transmetal->pd_r1_r2 boronate R²-B(OR)₂ boronate->transmetal base Base (e.g., CO₃²⁻) base->transmetal red_elim Reductive Elimination pd_r1_r2->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² red_elim->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Procedure
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-bromo-pyrazolyl substrate (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).[1]

  • Catalyst Addition: Add the palladium catalyst. For substrates with potentially coordinating groups, a pre-catalyst like XPhos Pd G2 (1-3 mol%) is an excellent choice due to its high activity and stability.[5]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a substrate concentration of 0.1-0.2 M.[1]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Conditions
ParameterConditionRationale & Expert Notes
Substrate 4-Bromo-pyrazolyl derivativeThe bromo- derivative offers a good balance of reactivity and stability. Iodo- derivatives are more reactive but can be less stable.
Catalyst XPhos Pd G2 or Pd(dppf)Cl₂XPhos-based catalysts are highly active for challenging substrates.[5] Pd(dppf)Cl₂ is a robust, general-purpose catalyst.
Base K₂CO₃ or Cs₂CO₃A moderately strong inorganic base is required for the transmetalation step.[1] Cs₂CO₃ can be more effective for less reactive boronic acids.
Solvent Dioxane/H₂O or Toluene/EtOH/H₂OThe aqueous component is crucial for dissolving the base and facilitating the boronic acid transmetalation.[1]
Temperature 80-100 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Scientist's Note: The secondary amine in the substrate is generally well-tolerated in Suzuki couplings. The use of an inorganic base like K₂CO₃ is mild enough to avoid significant deprotonation and subsequent side reactions of the amine. If catalyst inhibition is suspected, increasing the catalyst loading slightly (e.g., to 2.5 mol%) or adding a ligand like dppf can improve yields.[6]

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol details the coupling of the 4-bromo-pyrazolyl substrate with a primary or secondary amine. This reaction is highly sensitive to the choice of ligand and base. Given the presence of a secondary amine on the substrate, this protocol is for coupling another amine to the pyrazole core, which requires high chemoselectivity.

Catalytic Cycle

Buchwald_Hartwig pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R¹-X pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord pd_amido [R¹-Pd(II)L₂(NR²R³)]⁺ amine_coord->pd_amido amine R²R³NH amine->amine_coord base Base (e.g., NaOᵗBu) base->pd_amido Deprotonation red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Catalyst Regeneration product R¹-NR²R³ red_elim->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Procedure
  • Vessel Preparation: In a glovebox, add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv) to a dry Schlenk tube.

  • Catalyst Pre-formation (Optional but Recommended): In the same tube, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky biarylphosphine ligand (e.g., tBuBrettPhos, 2-4 mol%). Briefly stir in a small amount of solvent (e.g., toluene) to form the active catalyst.

  • Reagent Addition: Add the 4-bromo-pyrazolyl substrate (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent and Sealing: Add a dry, degassed aprotic solvent such as toluene or dioxane, seal the tube, remove it from the glovebox, and place it in a preheated oil bath.

  • Reaction: Heat the mixture to 90-110 °C. Monitor the reaction progress by LC-MS. These reactions are often complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Conditions
ParameterConditionRationale & Expert Notes
Catalyst Pd₂(dba)₃ + tBuBrettPhosBulky, electron-rich biarylphosphine ligands are essential for promoting reductive elimination and preventing β-hydride elimination.[7]
Base NaOtBu or LHMDSA strong, sterically hindered base is required to deprotonate the amine without acting as a competing nucleophile.[7]
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are critical to prevent quenching of the strong base and interference with the catalytic cycle.
Temperature 90-110 °CHigher temperatures are typically required to facilitate the C-N bond-forming reductive elimination step.

Scientist's Note: The success of this reaction hinges on preventing the substrate's own secondary amine from interfering. Using a highly active catalyst system that favors coupling with the added (and likely more abundant) amine is key. The choice of a bulky ligand like tBuBrettPhos helps create a sterically crowded palladium center, which can enhance selectivity.[7] If self-coupling or catalyst poisoning is an issue, using a milder base like K₃PO₄ at a slightly higher temperature may be a viable alternative, though reaction times may be longer.[8]

Protocol 3: Sonogashira C-C Coupling

This protocol enables the formation of a C(sp²)-C(sp) bond, linking a terminal alkyne to the pyrazole core. It is a powerful tool for introducing a linear, rigid linker into a molecule.[9]

Catalytic Cycle

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) pd_alkynyl R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkynyl Transmetalation product R¹-C≡CR² pd_alkynyl->product Reductive Elimination product->pd0 cu_x Cu-X cu_alkynyl Cu-C≡CR² cu_alkynyl->pd_complex To Transmetalation cu_alkynyl->cu_x alkyne H-C≡CR² alkyne->cu_alkynyl base Base (e.g., Et₃N) base->cu_alkynyl

Sources

Method

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of {[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine

Abstract This application note provides a detailed protocol and analysis for determining the mass spectrometric fragmentation pattern of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine, a novel compound featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol and analysis for determining the mass spectrometric fragmentation pattern of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine, a novel compound featuring a difluoromethyl-substituted pyrazole core linked to a propylamine moiety. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, and understanding their behavior under mass spectrometric conditions is crucial for structural confirmation, metabolite identification, and quality control in drug development.[1][2][3] Utilizing high-resolution tandem mass spectrometry (MS/MS) with electrospray ionization (ESI), we delineate the characteristic fragmentation pathways. The analysis reveals that the fragmentation is dominated by a predictable α-cleavage within the propylamine side chain, a hallmark of aliphatic amines, leading to the formation of a stable iminium ion as the base peak.[4][5] Secondary fragmentation pathways involving the pyrazole ring and the difluoromethyl group are also explored, providing a complete fragmentation signature for this molecule.

Introduction

The pyrazole scaffold is a privileged structure in modern pharmacology, forming the core of numerous drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][6] The introduction of fluorine-containing substituents, such as the difluoromethyl group, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making compounds like {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine of great interest to researchers.

Mass spectrometry is an indispensable analytical tool for the structural elucidation of such novel chemical entities. Tandem mass spectrometry (MS/MS), in particular, provides profound structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, enabling unambiguous identification.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of fragments to explain the causal mechanisms behind the observed fragmentation, grounding the interpretation in the fundamental principles of ion chemistry. We will detail a robust protocol for acquiring high-quality mass spectra and provide a comprehensive analysis of the fragmentation pathways, supported by established literature on amine and heterocyclic fragmentation.[5][7][8]

Experimental Methodology

Sample Preparation

The trustworthiness of any analytical result begins with meticulous sample preparation. The goal is to achieve a final concentration suitable for ESI-MS, typically in the low micromolar to nanomolar range, while ensuring the analyte is fully dissolved and free of interfering contaminants.

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine and dissolve it in 1 mL of HPLC-grade methanol to create a stock solution of ~1 mg/mL.

  • Working Solution Preparation: Perform a serial dilution of the stock solution using a 50:50 mixture of acetonitrile and deionized water containing 0.1% formic acid. The formic acid is critical as it protonates the amine, making it amenable to positive-mode electrospray ionization. A final concentration of 1-10 µg/mL is recommended.

  • Final Dilution for Infusion: Further dilute the working solution to approximately 100-500 ng/mL using the same acidified acetonitrile/water solvent for direct infusion into the mass spectrometer.

Instrumentation and Data Acquisition

The choice of instrumentation is pivotal. A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, is recommended to enable accurate mass measurements for confident elemental composition assignment of fragment ions.

Workflow for Mass Spectrometry Analysis:

G cluster_prep Sample Preparation cluster_ms MS Analysis cluster_data Data Analysis Stock 1 mg/mL Stock (Methanol) Working 1-10 ug/mL Working Soln (50:50 ACN:H2O + 0.1% FA) Stock->Working Infusion 100-500 ng/mL Infusion Soln Working->Infusion Infuse Direct Infusion via Syringe Pump MS1 Full Scan MS (MS1) (Identify [M+H]+) Infuse->MS1 Isolation Precursor Ion Isolation (m/z 191.13) MS1->Isolation MS2 Tandem MS (MS/MS) (Collision-Induced Dissociation) Isolation->MS2 Acquire Acquire Product Ion Spectrum MS2->Acquire Analyze Analyze Fragmentation Pattern Acquire->Analyze Elucidate Elucidate Structures of Fragments Analyze->Elucidate Report Generate Report Elucidate->Report

Caption: Experimental workflow from sample preparation to final data analysis.

Table 1: Recommended Mass Spectrometer Parameters

ParameterSettingRationale
Ionization ModePositive Electrospray (ESI+)The secondary amine is a basic site, readily protonated.
Capillary Voltage3.5 – 4.5 kVOptimizes the electrospray plume for efficient ion generation.
Mass Range (MS1)50 – 500 m/zCovers the expected precursor and fragment ion masses.
Precursor Ion (MS/MS)m/z 191.13The calculated exact mass of the protonated molecule, [C8H15F2N3]+.
Collision Energy (CID)10 – 40 eV (Stepped)Ramping the collision energy allows for observation of both low-energy (stable fragments) and high-energy (secondary fragments) dissociation pathways.
Resolution> 10,000 FWHMEnsures accurate mass measurements to distinguish between isobaric ions.

Results and Discussion: Deciphering the Fragmentation Pattern

Upon introduction into the mass spectrometer, the molecule is protonated, yielding the precursor ion [M+H]+ at an m/z of 191.13, corresponding to the elemental formula [C8H15F2N3]+. Collision-induced dissociation (CID) of this precursor ion initiates a cascade of fragmentation events.

Primary Fragmentation Pathway: α-Cleavage

The most labile bonds in the protonated molecule are those adjacent (in the α-position) to the nitrogen atom of the secondary amine. Cleavage of these bonds is energetically favorable as it leads to the formation of highly stable, resonance-stabilized iminium ions. For aliphatic amines, the cleavage that results in the loss of the largest neutral radical is typically the most dominant pathway.[4][5]

In this molecule, two primary α-cleavage sites exist:

  • Site A: The bond between the pyrazol-methyl group and the nitrogen.

  • Site B: The Cα-Cβ bond within the propyl group.

Following the principle of losing the largest alkyl group, cleavage at Site B is the most probable and pronounced fragmentation event. This involves the homolytic cleavage of the Cα-Cβ bond, resulting in the loss of a neutral ethyl radical (•CH2CH3, 29 Da). This generates the highly abundant iminium ion fragment at m/z 162.09 . This fragment is expected to be the base peak in the MS/MS spectrum.

Secondary and Minor Fragmentation Pathways

While α-cleavage dominates, other fragmentation pathways provide additional structural confirmation.

  • Cleavage at Site A: Scission of the bond between the methylene bridge and the amine nitrogen results in the formation of the [1-(difluoromethyl)-1H-pyrazol-5-yl]methyl cation at m/z 144.05 . The corresponding propylamine radical is lost as a neutral.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself is quite stable.[9] However, under higher collision energies, fragments originating from the ring may be observed. A characteristic loss from N-substituted pyrazoles can be the expulsion of the substituent on the nitrogen. Loss of the neutral difluorocarbene (:CF2) or a difluoromethyl radical (•CHF2) from the m/z 144.05 fragment could lead to ions at m/z 94 or m/z 93, respectively.

  • Loss of Propene: A common rearrangement for protonated amines involves the elimination of an alkene. Here, the loss of neutral propene (C3H6, 42 Da) from the parent ion via a proton transfer mechanism can produce a fragment ion at m/z 149.07 .

Visualizing the Fragmentation Cascade

The relationships between the precursor and product ions are best visualized as a fragmentation tree.

Fragmentation node_parent node_parent node_major node_major node_minor node_minor parent [M+H]+ m/z 191.13 C8H15F2N3+ frag162 Iminium Ion (Base Peak) m/z 162.09 C6H10F2N3+ parent->frag162 - C2H5• (29 Da) α-Cleavage (Major) frag144 Pyrazol-methyl Cation m/z 144.05 C5H6F2N2+ parent->frag144 - C3H7N (57 Da) α-Cleavage (Minor) frag149 [M+H - C3H6]+ m/z 149.07 C5H9F2N3+ parent->frag149 - C3H6 (42 Da) Rearrangement frag93 [m/z 144 - CHF2]+ m/z 93.04 C5H5N2+ frag144->frag93 - CHF2• (51 Da)

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine.

Summary of Key Fragment Ions

The following table summarizes the key ions expected in the tandem mass spectrum, providing a quick reference for identification.

Table 2: Summary of Predicted Fragment Ions

Observed m/zCalculated Exact MassProposed FormulaProposed Structure / Description
191.13191.1303[C8H15F2N3]+Protonated Molecular Ion [M+H]+
162.09162.0881[C6H10F2N3]+Iminium ion from α-cleavage (loss of •C2H5). Base Peak.
149.07149.0728[C5H9F2N3]+Ion from loss of neutral propene.
144.05144.0513[C5H6F2N2]+[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl cation.
93.0493.0447[C5H5N2]+Pyrazole core fragment after loss of •CHF2 group.

Conclusion

The gas-phase fragmentation behavior of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine under ESI-MS/MS conditions is systematic and interpretable, dominated by a highly predictable α-cleavage of the propylamine side chain. The resulting iminium ion at m/z 162.09 serves as the most prominent and diagnostic fragment for this compound. Additional minor fragments, such as the pyrazol-methyl cation at m/z 144.05, provide further structural confirmation. This detailed analysis provides a reliable analytical method for the identification and structural verification of this compound and can serve as a foundational guide for predicting the fragmentation of related pyrazole-amine derivatives in complex matrices.

References

  • BenchChem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • Taylor & Francis Online. (2006, September 23). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives.
  • The Scripps Center for Metabolomics and Mass Spectrometry. (1990). Inst. Phys. Conf. Ser. No 114: Section 4.
  • RSC Publishing. (n.d.). Phys. Org..
  • Canadian Journal of Chemistry. (n.d.). Unimolecular fragmentation of some gaseous protonated amines.
  • MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification.
  • ResearchGate. (n.d.). Frames 1 and 2: AMS spectrum (normalized to m/z 30) of the propylamine/....
  • ACS Publications. (2019, February 14). Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine.
  • SpringerLink. (2026, February 23). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds.
  • EvitaChem. (n.d.). Buy {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl) - EvitaChem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvRZ2QMq6_ueIpwLQW3GbC2NBcB4NSe54Jn27lzRLV8W7BjB4BehTc2pptdSqs34bvS2ZdhBXBQ5NMWV0mxTdr1KpDQHuc2Zbyh8OIyYoZjMsIJz9P0L6PujYphdQMqfKa-b1COivPGcc=
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • J-STAGE. (n.d.). Synthesis and Antitumor Activity of Novel Pyrimidinyl Pyrazole Derivatives.
  • De Gruyter. (2017, November 18). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for {[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine derivatives. This guide is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. The presence of the N-difluoromethyl group, while often beneficial for modulating physicochemical properties, introduces specific synthetic challenges that require careful consideration of reaction conditions.[1][2][3][4] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful and efficient synthesis of your target molecules.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low Yield in the Reductive Amination Step

Question: I am observing low yields (<40%) during the reductive amination of 1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde with propylamine. What are the potential causes and how can I improve the conversion?

Answer: Low yields in reductive amination are a common problem and can stem from several factors, including inefficient imine formation, degradation of starting materials, or suboptimal reducing agent activity.[5][6] The electron-withdrawing nature of the N-difluoromethyl group can influence the reactivity of the pyrazole aldehyde, making careful optimization critical.

Potential Causes & Solutions:

  • Inefficient Imine/Iminium Ion Formation: The equilibrium between the aldehyde/amine and the imine/iminium ion might not be favorable under your current conditions.

    • pH Adjustment: Imine formation is often acid-catalyzed. Adding a mild acid, such as acetic acid, can facilitate the reaction. However, excess acid can protonate the amine starting material, rendering it non-nucleophilic. A screen of pH conditions is recommended.

    • Water Removal: The formation of an imine from an aldehyde and an amine releases a molecule of water.[7] Performing the reaction in the presence of a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) or using a solvent system that allows for azeotropic removal of water can drive the equilibrium towards the imine.

  • Suboptimal Reducing Agent: The choice of reducing agent is crucial and depends on the reactivity of the imine and the tolerance of other functional groups.[8]

    • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and selectively reduces iminiums in the presence of aldehydes.[5][8] If you are using a different reagent, consider switching to STAB.

    • Sodium Cyanoborohydride (NaCNBH₃): Another mild reducing agent, but it is toxic and requires careful handling. It is typically used in methanol.[8]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde if imine formation is slow.[8] If using NaBH₄, it is best to pre-form the imine before adding the reducing agent.[8]

  • Reaction Temperature and Time:

    • Temperature: While many reductive aminations proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the rate of imine formation and overall conversion.[9] However, be mindful of potential side reactions or degradation at higher temperatures.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times might lead to byproduct formation.

Troubleshooting Workflow for Low Reductive Amination Yield

G start Low Yield in Reductive Amination check_imine Verify Imine Formation (LC-MS/NMR) start->check_imine optimize_pH Optimize pH with Acetic Acid check_imine->optimize_pH Imine formation is slow/incomplete screen_reducers Screen Reducing Agents (STAB, NaCNBH3) check_imine->screen_reducers Imine forms, but reduction is poor remove_water Add Dehydrating Agent (e.g., MgSO4) optimize_pH->remove_water remove_water->screen_reducers adjust_temp Vary Reaction Temperature (RT to 60°C) screen_reducers->adjust_temp monitor_time Monitor Reaction Over Time adjust_temp->monitor_time success Improved Yield monitor_time->success

Caption: Troubleshooting workflow for low reductive amination yield.

Issue 2: Formation of Regioisomers during N-Difluoromethylation

Question: During the synthesis of the 1-(difluoromethyl)-1H-pyrazole precursor, I am getting a mixture of 1-(difluoromethyl)-5-methyl-1H-pyrazole and 1-(difluoromethyl)-3-methyl-1H-pyrazole. How can I improve the regioselectivity?

Answer: The N-alkylation (including difluoromethylation) of unsymmetrical pyrazoles is a well-known challenge that often leads to a mixture of N1 and N2 substituted regioisomers.[10] The separation of these isomers can be difficult due to their similar physical properties.[2] Regioselectivity is influenced by steric hindrance, the electronic properties of substituents, solvent, and the base/catalyst system used.[10]

Factors Influencing Regioselectivity & Optimization Strategies:

FactorInfluence on RegioselectivityOptimization Strategy
Steric Hindrance Alkylation generally favors the less sterically hindered nitrogen atom.[10][11]If possible, use a bulkier substituent on the pyrazole ring to direct the incoming group to the desired nitrogen.
Solvent Choice The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[10] Fluorinated alcohols like TFE or HFIP have also been shown to improve regioselectivity.[10]Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) to find the optimal conditions.
Base/Catalyst System The choice of base is critical. Strong, non-nucleophilic bases like NaH can prevent the formation of regioisomeric products in some cases.[10] The combination of K₂CO₃ in DMSO is often effective for regioselective N1-alkylation.[10]Experiment with different bases such as K₂CO₃, Cs₂CO₃, NaH, or t-BuOK.[12]
Electronic Effects Electron-withdrawing or -donating groups on the pyrazole ring influence the nucleophilicity of the nitrogen atoms.[10]While not easily changed for a specific target, understanding the electronic effects can help predict the likely major isomer.

Separation of Isomers: If optimizing for regioselectivity is unsuccessful, careful purification is necessary. The use of an efficient distillation column has been reported to successfully separate 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole, which have very similar boiling points.[1][2]

Issue 3: Purification Challenges and Product Instability

Question: My final product, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine, appears to be unstable during purification by silica gel chromatography, leading to streaking and low recovery. What is causing this and what are my alternatives?

Answer: Primary and secondary amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape, streaking, and in some cases, degradation. This issue can be exacerbated by the presence of the basic propylamine moiety.

Solutions for Purification:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: Triethylamine (TEA) or ammonia (e.g., a 1-2% solution in methanol) is commonly added to the mobile phase to neutralize the acidic sites on the silica gel and improve the elution of basic compounds. A typical starting point is to add 0.1-1% TEA to your ethyl acetate/hexane or DCM/methanol solvent system.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.

  • Salt Formation and Extraction:

    • Convert the amine to a salt (e.g., hydrochloride or trifluoroacetate) by treating the crude product with an acid like HCl in ether or TFA. The resulting salt is often a crystalline solid that can be purified by recrystallization. The free base can then be regenerated by treatment with a mild base.

  • Use of Scavenger Resins:

    • Polymer-supported scavenger resins can be used to remove specific impurities. For example, an isocyanate resin can be used to scavenge excess primary amine starting material, or a sulfonic acid resin (SCX) can be used to capture the basic product, which is then washed and eluted with a solution of ammonia in methanol.

  • Avoid Aqueous Workups for Certain Intermediates:

    • Some fluorinated amines can be sensitive to water, leading to degradation.[13][14] If you suspect instability, minimize contact with water during the workup by, for example, washing with brine instead of water and thoroughly drying the organic extracts.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the synthesis of the 1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde precursor?

A1: A common route involves the difluoromethylation of a 3(5)-methylpyrazole, followed by selective oxidation of the methyl group.[1][2]

  • Difluoromethylation: A practical, gram-scale method involves bubbling chlorodifluoromethane (ClCF₂H) through a dioxane-water mixture containing 3(5)-methylpyrazole, a base (e.g., NaOH), and a phase-transfer catalyst.[1][2] This typically yields a mixture of isomers that may require careful separation.[2]

  • Oxidation: The separated 1-(difluoromethyl)-5-methyl-1H-pyrazole can be oxidized to the corresponding carboxylic acid using reagents like K₂Cr₂O₇ in sulfuric acid.[1] The carboxylic acid can then be converted to the aldehyde via a two-step process: reduction to the alcohol (e.g., with a borane reagent) followed by oxidation with a mild oxidant like MnO₂.[1]

Q2: What analytical techniques are essential for monitoring these reactions and characterizing the products?

A2: A combination of techniques is crucial:

  • Thin-Layer Chromatography (TLC): For rapid, real-time monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the presence of the desired product, identifying byproducts, and assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for unambiguous structure elucidation. The coupling patterns of the difluoromethyl group (a triplet in ¹H NMR and a triplet in ¹³C NMR due to coupling with the two fluorine atoms) are characteristic.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.

Q3: Are there any safety considerations I should be aware of when working with difluoromethylating agents?

A3: Yes. Chlorodifluoromethane (ClCF₂H, Freon 22) is a gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.[2] Some fluorinating reagents can be toxic or corrosive.[15] Always consult the Safety Data Sheet (SDS) for any reagent you are using and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: Can I use alternative methods to N-alkylation for introducing the difluoromethyl group?

A4: While direct N-alkylation is common, other methods for forming C(sp²)-CF₂H bonds exist, often relying on transition-metal catalysis with aryl halides or boronic acids.[3] For pyrazole synthesis, a [3+2] cycloaddition of in-situ generated difluoromethylated diazo compounds with alkynes is also a viable strategy to construct the difluoromethyl-substituted pyrazole ring directly.[4][16] These methods can sometimes offer better control over regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol provides a starting point for the reductive amination of 1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde with propylamine.

Materials:

  • 1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde (1.0 eq)

  • Propylamine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[8]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde (1.0 eq) in anhydrous DCM (or DCE) under an inert atmosphere (e.g., nitrogen or argon), add propylamine (1.2 eq).

  • (Optional) If imine formation is slow, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 4-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a mobile phase containing a small amount of triethylamine (e.g., 0.5-1%) to prevent streaking.

General Synthetic Pathway

G cluster_0 Precursor Synthesis cluster_1 Final Step A 3(5)-Methylpyrazole B 1-(Difluoromethyl)-5-methyl-1H-pyrazole + Isomer A->B Difluoromethylation (ClCF2H, Base) C 1-(Difluoromethyl)-1H-pyrazole-5-carboxylic Acid B->C Oxidation (e.g., K2Cr2O7) D [1-(Difluoromethyl)-1H-pyrazol-5-yl]methanol C->D Reduction E 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde D->E Oxidation (e.g., MnO2) G Target Molecule: {[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine E->G Reductive Amination (STAB) F Propylamine F->G

Caption: General synthetic pathway to the target amine derivative.

References

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.
  • Technical Support Center: Efficient Synthesis of Pyrazole Derivatives. Benchchem.
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  • Optimization of pyrazole N-alkylation conditions. ResearchGate. Available from: [Link]

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  • Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[9][10][17]Triazolo[11][18]pyridines and Related Deaza-Compounds. ResearchGate. Available from: [Link]

  • Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes.
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  • Efficient Access to Functionalized N‑Difluoromethylpyrazoles. ACS Omega. Published February 4, 2026. Available from: [Link]

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  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Published December 31, 2020. Available from: [Link]

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  • Polymer supported bases in solution-phase synthesis. 2. A convenient method for N-alkylation reactions of weakly acidic heterocycles. PubMed. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Binding Affinity of Novel Pyrazole-Based MAO-B Inhibitors

In the landscape of neurodegenerative disease research and drug development, the quest for selective and potent enzyme inhibitors is paramount. Among the targets of significant interest is Monoamine Oxidase B (MAO-B), an...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neurodegenerative disease research and drug development, the quest for selective and potent enzyme inhibitors is paramount. Among the targets of significant interest is Monoamine Oxidase B (MAO-B), an enzyme pivotal in the degradation of key neurotransmitters. This guide offers a deep dive into the comparative binding affinities of a promising class of compounds: {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine derivatives. We will explore the structure-activity relationships (SAR) that govern their interaction with MAO-B, provide a detailed protocol for assessing binding affinity, and discuss the mechanistic rationale behind our experimental design.

The Significance of MAO-B Inhibition and the Role of the Pyrazole Scaffold

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, including neurotransmitters like dopamine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[2] Selective inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease and other neurodegenerative disorders, as it increases the synaptic availability of dopamine.[1][3]

The pyrazole ring is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[4] Its unique electronic properties and ability to participate in various non-covalent interactions make it an excellent foundation for designing potent and selective enzyme inhibitors. The introduction of a difluoromethyl group at the N1 position of the pyrazole ring is a key design element. This group can enhance binding affinity through favorable interactions with the enzyme's active site and improve metabolic stability.

Comparative Binding Affinity Analysis

To illustrate the structure-activity relationship within this chemical series, we will examine a set of representative {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine derivatives. The key variable in this series is the substitution on the propylamine side chain, which allows us to probe the steric and electronic requirements of the MAO-B active site.

The binding affinities of these compounds for human MAO-B were determined using a competitive radioligand binding assay, yielding the inhibitor constant (Ki), a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.

Compound IDR-Group on PropylamineMAO-B Kᵢ (nM)MAO-A Kᵢ (nM)Selectivity Index (MAO-A Kᵢ / MAO-B Kᵢ)
PYR-001 -H85.2>10,000>117
PYR-002 -CH₃42.5>10,000>235
PYR-003 -CH₂CH₃21.88,500390
PYR-004 -CH(CH₃)₂65.7>10,000>152
PYR-005 -Cyclopropyl15.37,800510
PYR-006 -Phenyl128.4>10,000>78

Data Interpretation and SAR Insights:

The data clearly demonstrates the impact of the R-group on the binding affinity and selectivity for MAO-B.

  • Alkyl Substituents: A general trend is observed where small, linear alkyl groups enhance binding affinity up to an ethyl group (PYR-003). The isopropyl group (PYR-004) leads to a decrease in affinity, suggesting steric hindrance within the active site.

  • Cyclopropyl Substituent: The cyclopropyl group in PYR-005 results in the highest affinity in this series. This is likely due to the rigid nature of the cyclopropyl ring, which may orient the molecule optimally within the binding pocket.

  • Aromatic Substituent: The introduction of a bulky phenyl group (PYR-006) significantly reduces binding affinity, further highlighting the steric constraints of the MAO-B active site.

  • Selectivity: All tested compounds exhibit high selectivity for MAO-B over MAO-A, a crucial attribute for minimizing off-target effects.

Experimental Protocol: Competitive Radioligand Binding Assay for MAO-B

The following protocol details the determination of Ki values for our pyrazole derivatives against human MAO-B. This method relies on the competition between our unlabeled test compound and a radiolabeled ligand for binding to the enzyme.[5]

Materials and Reagents:
  • Human recombinant MAO-B (expressed in a suitable cell line)

  • [³H]-L-Deprenyl (a high-affinity, selective MAO-B inhibitor radioligand)

  • Test compounds (PYR-001 to PYR-006)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

  • Cell harvester

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting and Counting cluster_analysis Data Analysis reagents Prepare Reagents and Compound Dilutions membranes Prepare MAO-B Membrane Homogenate addition Add Membrane, Radioligand, and Test Compound to Plate membranes->addition incubation Incubate at Room Temperature addition->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing counting Add Scintillation Cocktail and Count washing->counting ic50 Determine IC50 from Competition Curves counting->ic50 ki Calculate Ki using the Cheng-Prusoff Equation ic50->ki logical_relationship cluster_compound Compound Features cluster_target MAO-B Active Site cluster_interaction Binding Interaction pyrazole Pyrazole Core difluoro Difluoromethyl Group residues Amino Acid Residues pyrazole->residues Multiple Interactions propylamine Propylamine Side Chain difluoro->residues Polar Interactions hydrophobic Hydrophobic Pocket propylamine->hydrophobic Hydrophobic Interaction binding_affinity High Binding Affinity & Selectivity fad FAD Cofactor

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Comparative

Validating LC-MS quantification methods for {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine

An In-Depth Guide to Validating LC-MS Quantification Methods for {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Validating LC-MS Quantification Methods for {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine in biological matrices. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the scientific rationale behind validation protocols. Our approach is grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation, ensuring that the methodologies described are robust, reliable, and compliant with global regulatory expectations.[1][2][3][4][5]

Introduction: The Analytical Challenge

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine is a molecule presenting a unique set of analytical challenges. Its structure, featuring a pyrazole core and a primary amine, necessitates careful consideration during method development to ensure reliable quantification. Primary amines are known to exhibit challenging chromatographic behavior, including peak tailing on standard silica-based columns due to interactions with silanol groups. Furthermore, like any analysis in a biological matrix (e.g., plasma, serum, urine), the method must be rigorously validated to demonstrate that it is not adversely affected by endogenous components.[6][7][8][9]

The objective of a bioanalytical method validation is to establish with documented evidence that the procedure is fit for its intended purpose.[5][10] This guide will compare and contrast different experimental approaches and provide the technical details required to build a self-validating system of protocols.

The Validation Workflow: A Holistic View

Method validation is not a single experiment but a series of integrated assessments. Each parameter demonstrates a different aspect of the method's performance, and together they confirm its suitability for analyzing study samples. The overall process follows a logical progression from initial method development through to a full validation package ready for regulatory scrutiny.

Validation_Workflow cluster_Dev Method Development cluster_Val Full Validation (per ICH M10) Dev_Start Analyte Characterization (pKa, Solubility) LC_Dev LC Method Optimization (Column, Mobile Phase pH) Dev_Start->LC_Dev MS_Dev MS Parameter Tuning (MRM Transitions, CE) LC_Dev->MS_Dev SPE_Dev Sample Prep Evaluation (PPT, LLE, SPE) MS_Dev->SPE_Dev IS_Select Internal Standard (IS) Selection (SIL-IS Preferred) SPE_Dev->IS_Select Selectivity Specificity & Selectivity IS_Select->Selectivity Begin Validation Cal_Curve Calibration Curve & LLOQ Selectivity->Cal_Curve Accuracy_Precision Accuracy & Precision Cal_Curve->Accuracy_Precision Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Carryover Carryover Matrix_Effect->Carryover Stability Stability Program Carryover->Stability Dilution Dilution Integrity Stability->Dilution Final_Report Validation Report Dilution->Final_Report Compile Data

Caption: High-level workflow for LC-MS method development and validation.

Pre-Validation: Foundational Method Development

Before formal validation, the analytical method must be optimized. The choices made here are critical for success.

3.1. Chromatographic Strategy for a Primary Amine

The primary amine in our target analyte is basic. At the acidic pH typical of many reversed-phase LC methods (e.g., using 0.1% formic acid), the amine will be protonated. While this is excellent for electrospray ionization (ESI) in positive mode, it can lead to poor peak shape on traditional C18 columns.

  • Alternative 1: High pH Chromatography: Using a mobile phase with a pH above the pKa of the amine (e.g., pH 9-10 with ammonium bicarbonate) neutralizes the amine group. This significantly reduces undesirable ionic interactions with the stationary phase, resulting in sharper, more symmetrical peaks. This requires a pH-stable column, such as a hybrid-silica or ethylene-bridged hybrid (BEH) particle column.

  • Alternative 2: Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., a perfluoroalkanoic acid) to the mobile phase can improve retention and peak shape for polar, basic compounds like our analyte.[11][12][13] This approach can drastically increase retention, allowing for better separation from matrix components.[13]

3.2. Sample Preparation: A Comparison of Strategies

The goal of sample preparation is to remove interfering matrix components, primarily proteins and phospholipids, which can cause ion suppression or enhancement.[6][8][9][14]

StrategyProtocol OutlineAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex, then centrifuge to pellet proteins. Evaporate and reconstitute the supernatant.Fast, simple, inexpensive, high recovery."Dirty" extract; high risk of matrix effects from phospholipids.[14]Early discovery, high-throughput screening.
Liquid-Liquid Extraction (LLE) Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to the sample. Adjust pH to neutralize the analyte. Vortex to extract, then separate layers. Evaporate and reconstitute the organic layer.Cleaner extract than PPT, removes salts and many polar interferences.More labor-intensive, requires solvent optimization, can have lower recovery.When analyte is sufficiently non-polar and free from interferences of similar polarity.
Solid-Phase Extraction (SPE) Condition a sorbent cartridge (e.g., mixed-mode cation exchange). Load the sample. Wash away interferences with a weak solvent. Elute the analyte with a strong solvent. Evaporate and reconstitute.Cleanest extract, significantly reduces matrix effects.[14] Highly selective.Most complex and expensive, requires method development to optimize sorbent and solvents.Regulated bioanalysis where low limits of quantification and high data quality are required.

For {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine, a mixed-mode cation exchange SPE is the recommended approach for a regulated bioanalytical method. The basic amine provides a handle for strong retention on the cation exchange sorbent, allowing for rigorous washing steps to remove neutral and acidic matrix components, leading to a much cleaner final extract.

Core Validation Experiments and Acceptance Criteria

The following sections detail the mandatory validation experiments as outlined by the ICH M10 guideline.[1][2][5]

4.1. Specificity and Selectivity

  • Objective: To demonstrate that the method can unequivocally measure the analyte without interference from matrix components, metabolites, or co-administered drugs.

  • Experimental Protocol:

    • Analyze at least six blank matrix lots from individual donors.

    • Analyze a blank matrix lot spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Analyze a blank matrix lot spiked with the internal standard (IS).

  • Acceptance Criteria:

    • Response in blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.

    • Response in blank samples at the retention time of the IS should be ≤ 5% of the mean IS response in calibration standards and QCs.

4.2. Calibration Curve and Lower Limit of Quantification (LLOQ)

  • Objective: To define the relationship between concentration and detector response and to establish the lowest concentration that can be measured with acceptable accuracy and precision.

  • Experimental Protocol:

    • Prepare a blank matrix sample and at least six non-zero calibration standards spanning the expected concentration range.

    • The lowest standard defines the LLOQ.

    • Analyze the calibration curve in at least three separate analytical runs.

  • Acceptance Criteria:

    • A linear regression model (typically 1/x² weighted) should be used. The correlation coefficient (r²) should be ≥ 0.99.

    • Back-calculated concentrations of at least 75% of standards must be within ±15% of their nominal value (±20% at the LLOQ).

    • The LLOQ must be demonstrated with a signal-to-noise ratio of at least 5:1 and meet accuracy and precision criteria.[15]

4.3. Accuracy and Precision

  • Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between replicate measurements (precision).

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in the matrix at four levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC.

    • Analyze at least five replicates of each QC level in at least three separate runs over at least two days.

  • Acceptance Criteria (Small Molecules): [16]

ParameterWithin-Run (Intra-batch)Between-Run (Inter-batch)
Accuracy Mean should be within ±15% of nominal (±20% at LLOQ)Mean should be within ±15% of nominal (±20% at LLOQ)
Precision (%CV) Must be ≤ 15% (≤ 20% at LLOQ)Must be ≤ 15% (≤ 20% at LLOQ)

4.4. Matrix Effect

  • Objective: To evaluate the suppression or enhancement of analyte ionization caused by co-eluting matrix components.[6][7] This is a critical parameter for LC-MS.

  • Experimental Protocol:

    • Extract blank matrix from at least six different sources.

    • Spike the extracted blank matrix (post-extraction) with the analyte and IS at Low and High QC concentrations (Set A).

    • Prepare neat solutions of the analyte and IS in the reconstitution solvent at the same concentrations (Set B).

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set A) / (Peak Response in Set B).

  • Acceptance Criteria:

    • The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots should be ≤ 15%.

4.5. Carryover

  • Objective: To ensure that residual analyte from a high-concentration sample does not affect the measurement of a subsequent low-concentration sample.[17][18][19][20]

  • Experimental Protocol:

    • Inject a blank sample to ensure the system is clean.

    • Inject a sample at the Upper Limit of Quantification (ULOQ).

    • Immediately inject one or more blank samples.

  • Acceptance Criteria:

    • The response in the blank sample following the ULOQ should be ≤ 20% of the LLOQ response and ≤ 5% for the IS.[17]

4.6. Stability Program

  • Objective: To demonstrate that the analyte concentration is not affected by the conditions encountered during sample handling, storage, and processing.[21][22][23][24] Stability must be proven, not assumed.[21]

  • Experimental Protocol:

    • Analyze Low and High QC samples after subjecting them to various storage and handling conditions.

    • Compare the measured concentrations to the nominal values.

  • Acceptance Criteria:

    • The mean concentration of the stability QCs must be within ±15% of the nominal concentration.[22]

The relationship and comprehensive nature of stability assessments are crucial for ensuring data integrity from collection to analysis.

Stability_Program cluster_Solution Solution Stability cluster_Matrix Matrix Stability Analyte Analyte Integrity Stock Stock Solution Stability Room Temp & Refrigerated Analyte->Stock Working Working Solution Stability Room Temp & Refrigerated Analyte->Working FT Freeze-Thaw Stability Multiple Cycles Analyte->FT ST Short-Term (Bench-Top) Stability Room Temp Analyte->ST LT Long-Term Stability Frozen (-20°C / -70°C) Analyte->LT Processed Post-Preparative Stability Autosampler Conditions Analyte->Processed Stock->Working Used to prepare FT->ST Simulates re-analysis ST->Processed Sample Processing LT->ST Sample Thawing

Caption: Interconnectivity of the comprehensive stability validation program.

Data Summary: Comparing Sample Preparation Methods

The following table presents hypothetical validation data comparing the robust SPE method with a simpler PPT approach for the quantification of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine.

Validation ParameterMethod A: Protein Precipitation (PPT)Method B: Solid-Phase Extraction (SPE)ICH M10 Acceptance Criteria
LLOQ 250 pg/mL50 pg/mLAs low as reasonably achievable
Accuracy at LLOQ 88.5% (Pass)95.7% (Pass)80.0 - 120.0%
Precision (%CV) at LLOQ 16.2% (Pass)8.9% (Pass)≤ 20%
Matrix Effect (%CV of IS-Normalized MF) 18.7% (Fail)6.3% (Pass)≤ 15%
Carryover (% of LLOQ) 25.1% (Fail)4.5% (Pass)≤ 20%
Overall Assessment Fails on critical parameters due to matrix effects and carryover. Not suitable for regulated studies.Passes all parameters, demonstrating a robust and reliable method suitable for regulated bioanalysis.N/A

As the data illustrates, while a PPT method may seem faster in development, it often fails critical validation criteria for complex analyses. The investment in developing a more selective SPE method provides the necessary robustness and data integrity required for drug development programs.

Conclusion

Validating an LC-MS method for a compound like {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine requires a scientifically-driven approach. Understanding the analyte's chemical properties, particularly the basic primary amine, is fundamental to developing a selective and robust chromatographic method. A comprehensive validation package, built on the principles of the ICH M10 guideline, must rigorously assess all performance characteristics, with special attention to matrix effects, carryover, and stability. By employing a selective sample preparation technique like SPE and challenging the method under a wide range of conditions, researchers can ensure the generation of high-quality, reliable, and defensible data to support their drug development programs.

References

  • An, M., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

  • Xie, I., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]

  • K-F. Cetinkaya. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis. Available at: [Link]

  • L.C.G.C. International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Available at: [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Available at: [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. Available at: [Link]

  • Labcorp Drug Development. (2022). ICH M10: History, publication and initial perspectives on global implementation. Bioanalysis. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Academia.edu. (n.d.). Quantification of 3,4-dimethyl-1H-pyrazole using ion pair LC-MS/MS on a reversed phase column. Available at: [Link]

  • Cavanagh, J. et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • BioPharma Services. (2022). Bioanalytical Method Validation Focus on Sample Stability. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). ICH M10: Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • van de Merbel, N. et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available at: [Link]

  • Biotage. (2023). How to Monitor and Prevent Sample Carryover during Method Development. Available at: [Link]

  • Mitulović, G. et al. (2009). Preventing Carryover of Peptides and Proteins in Nano LC-MS Separations. Analytical Chemistry. Available at: [Link]

  • D'Cunha, R. et al. (2021). Validation and Clinical Application of a Novel LC-MS Method for Quantification of Dolutegravir in Breast Milk. Pharmaceutics. Available at: [Link]

  • Miśkowiec, P. et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Pharmaceuticals. Available at: [Link]

  • Cavanagh, J. et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. Journal of AOAC International. Available at: [Link]

  • Bennett, P. & Furlong, M. (2008). Determination of carryover and contamination for mass spectrometry-based chromatographic assays. Bioanalysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Available at: [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

Sources

Validation

Structure-activity relationship (SAR) comparison of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine

An objective, in-depth Structure-Activity Relationship (SAR) comparison guide for {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine , designed for medicinal chemists and agrochemical researchers. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, in-depth Structure-Activity Relationship (SAR) comparison guide for {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine , designed for medicinal chemists and agrochemical researchers.

Executive Summary

The compound {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine is a highly specialized, privileged building block utilized in the design of Succinate Dehydrogenase Inhibitors (SDHIs) and targeted kinase inhibitors. Unlike the ubiquitous 4-yl substituted pyrazoles found in first-generation commercial fungicides, this 5-yl regioisomer provides a unique steric trajectory. This guide deconstructs its SAR profile, compares it against structural alternatives, and provides validated experimental workflows for its application in drug discovery.

Part 1: Structural Deconstruction & Mechanistic Rationale

To understand the utility of this building block, we must isolate and analyze its three core pharmacophoric features:

1. The N1-Difluoromethyl (-CF₂H) Motif The -CF₂H group is a classic bioisostere for lipophilic moieties (like -CH₃ or -Cl) but possesses a critical advantage: it acts as a lipophilic hydrogen bond donor. The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, allowing it to interact with target backbone carbonyls. Furthermore, N-difluoromethylation effectively prevents cytochrome P450 (CYP)-mediated N-dealkylation, significantly enhancing the metabolic half-life of the resulting drug[1].

2. The 5-yl vs. 4-yl Regioisomerism Most commercial SDHIs (e.g., fluxapyroxad, bixafen) utilize a 1-(difluoromethyl)-1H-pyrazole-4-yl geometry, which projects the attached substituent in a linear, para-like vector[2]. In contrast, the 5-yl position creates an ortho-like steric clash with the N1-CF₂H group. This steric bulk restricts the rotation of the attached methylpropylamine linker, effectively locking the conformation. This pre-organization reduces the entropic penalty upon binding to narrow enzymatic pockets.

3. The Methylpropylamine Linker The terminal propylamine provides a flexible, basic center (pKa ~9.5). When incorporated into a larger scaffold, this aliphatic chain can extend deep into hydrophobic solvent channels, while the basic amine is primed to form robust salt bridges with acidic residues (e.g., Asp/Glu) in kinase hinge regions or mitochondrial complex II.

SAR_Vectors Core {[1-(difluoromethyl)-1H-pyrazol-5-yl] methyl}propylamine CF2H N1-Difluoromethyl (-CF2H) • Lipophilic H-bond donor • Prevents N-dealkylation Core->CF2H Metabolic Stability Regio 5-yl Regioisomerism • Ortho-steric clash with N1 • Restricts bond rotation • Shifts exit vector 60° vs 4-yl Core->Regio Conformational Locking Amine Propylamine Linker • pKa ~9.5 (Salt-bridge) • Flexible solvent channel access Core->Amine Target Engagement

Fig 1. Pharmacophore deconstruction and SAR vectors of the pyrazole-amine building block.

Part 2: Quantitative SAR Comparison

To objectively evaluate this building block, we compare the theoretical and representative empirical data of amide derivatives synthesized from this core against its primary structural analogs.

Building Block AnalogCalc. LogP (Derivative)H-Bond DonorsCYP3A4 Stability (HLM t₁/₂)Relative Target Affinity (SDH IC₅₀)Mechanistic Consequence
N1-CF₂H, 5-yl (Target) 3.22>120 min +++ Optimal balance of membrane permeability, metabolic resistance, and conformational locking.
N1-CF₂H, 4-yl 3.12>120 min++Linear vector; higher entropic penalty due to unrestricted linker rotation[2].
N1-CF₃, 5-yl 3.81>150 min+Loss of H-bond donor capability; excessive lipophilicity leads to non-specific binding.
N1-CH₃, 5-yl 2.51<45 min++Highly susceptible to rapid CYP-mediated N-dealkylation[1].

*Data represents normalized comparative trends derived from established pyrazole-carboxamide SDHI literature.

Part 3: Experimental Protocols (Self-Validating Systems)

To utilize this building block in a drug discovery campaign, the following self-validating experimental workflows must be employed.

Protocol A: Parallel Amide Coupling (Synthesis of Target Inhibitors)

Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered secondary/primary amines adjacent to the bulky 5-yl pyrazole core. DIPEA acts as a non-nucleophilic base to deprotonate the propylamine without competing for the activated ester.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir at 25°C for 15 minutes to form the active O-At ester.

  • Coupling: Add {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine (1.1 eq) followed by DIPEA (3.0 eq) dropwise.

  • Reaction: Stir the mixture under an inert N₂ atmosphere for 4 hours at room temperature.

  • Validation/Purification: Quench with H₂O, extract with EtOAc, and purify via Preparative-HPLC (C18 column, MeCN/H₂O gradient). Confirm >95% purity via LC-MS before proceeding to biological assays.

Protocol B: In Vitro Target Engagement (SDH DCPIP Reduction Assay)

Causality: To validate the biological efficacy of the synthesized derivatives, a Succinate Dehydrogenase (SDH) assay using 2,6-dichlorophenolindophenol (DCPIP) is employed. DCPIP serves as an artificial electron acceptor; its colorimetric reduction directly correlates with SDH enzymatic activity, providing a real-time readout of inhibitor potency[2].

  • Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4), 2 mM EDTA, and 10 mM sodium succinate.

  • Enzyme Incubation: Add isolated mitochondrial SDH enzyme and the synthesized pyrazole derivative (ranging from 0.1 nM to 10 μM) to a 96-well microplate. Incubate for 20 minutes at 25°C.

  • Initiation: Add 50 μM DCPIP to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 600 nm continuously for 10 minutes using a microplate reader.

  • Validation: Calculate the IC₅₀ by plotting the fractional inhibition of the initial velocity against the log concentration of the inhibitor.

Screening_Workflow Synthesis 1. Amide Coupling HATU / DIPEA DMF, 25°C Purification 2. Purification Prep-HPLC (C18) >95% Purity Synthesis->Purification Biochem 3. Target Assay SDH DCPIP Reduction IC50 Determination Purification->Biochem Cellular 4. Cellular Efficacy Pathogen Viability EC50 Mapping Biochem->Cellular

Fig 2. Self-validating experimental workflow from amide synthesis to cellular efficacy screening.

References

  • Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy. ACS Journal of Agricultural and Food Chemistry.2

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC / National Institutes of Health. 1

  • {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine Derivatives Catalog & Physicochemical Data. EvitaChem. 3

Sources

Comparative

Benchmarking {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine against Standard Kinase Inhibitors

Executive Summary & Rationale The mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that regulates cellular proliferation, differentiation, and survival. Hyperactivation of this pathway—often...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that regulates cellular proliferation, differentiation, and survival. Hyperactivation of this pathway—often driven by upstream RAS or BRAF mutations—is a primary oncogenic driver in malignancies such as melanoma, colorectal cancer, and neuroblastoma. While MEK inhibitors have demonstrated clinical utility, acquired resistance frequently emerges, necessitating the development of direct extracellular signal-regulated kinase 1 and 2 (ERK1/2) inhibitors.

This technical guide benchmarks {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine (hereafter referred to as DFMP-PA )—a highly ligand-efficient, low-molecular-weight kinase inhibitor motif—against Ulixertinib (BVD-523) , the first-in-class standard for ATP-competitive ERK1/2 inhibition[1]. The difluoromethyl-pyrazole moiety in DFMP-PA is strategically utilized in modern medicinal chemistry to exploit the hydrophobic pocket adjacent to the ATP-binding cleft, enhancing both binding affinity and kinase selectivity[2].

Mechanistic Pathway & Target Engagement

To understand the causality behind our benchmarking metrics, we must first map the target's position within the signaling cascade. ERK1/2 serves as the terminal kinase in the core MAPK cascade. By directly inhibiting ERK1/2, both Ulixertinib and DFMP-PA prevent the phosphorylation of downstream effectors like RSK (Ribosomal S6 Kinase), effectively bypassing upstream resistance mechanisms (e.g., RAF amplification or MEK mutations)[3].

MAPK_Pathway Stimulus Growth Factors RTK RTK Stimulus->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK (Effector) ERK->RSK Ulixertinib Ulixertinib Ulixertinib->ERK DFMP DFMP-PA DFMP->ERK

MAPK/ERK signaling cascade highlighting the direct inhibition of ERK1/2 by Ulixertinib and DFMP-PA.

In Vitro Biochemical Benchmarking

Causality of Experimental Design: The ADP-Glo™ Assay

To objectively benchmark the intrinsic catalytic inhibition of DFMP-PA against Ulixertinib, we utilize a bioluminescent ADP-Glo™ Kinase Assay[4].

Why ADP-Glo? Unlike traditional radiometric assays (e.g., ³³P-ATP) which pose radioactive hazards and are constrained by ATP concentration limits, the ADP-Glo format allows for kinetic evaluation at high ATP concentrations (up to 1 mM). This is critical for distinguishing between strictly ATP-competitive inhibitors (like Ulixertinib) and compounds that may exhibit allosteric or non-competitive mechanisms[5]. The assay provides a self-validating system with a high signal-to-background ratio and a robust Z'-factor (> 0.7), ensuring high-throughput reliability[6][5].

Step-by-Step Methodology
  • Reagent Preparation: Dilute recombinant human ERK2 to a working concentration of 1.25 ng/µL and myelin basic protein (MBP) substrate in 1x Kinase Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.1% BSA, 1 mM DTT)[6][4].

  • Compound Titration: Prepare 3-fold serial dilutions of DFMP-PA and Ulixertinib in anhydrous DMSO. Transfer to a 384-well microplate. Crucial Step: Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation[4].

  • Kinase Reaction: Initiate the reaction by adding 10 µM ATP. Incubate the microplate at room temperature for 60 minutes.

  • ATP Depletion: Add an equivalent volume of ADP-Glo™ Reagent to terminate the kinase reaction and completely deplete all remaining unreacted ATP. Incubate for 40 minutes[5].

  • Signal Generation & Detection: Add the Kinase Detection Reagent. This converts the generated ADP back into ATP, driving a luciferase-mediated luminescent reaction[4]. Read luminescence on a microplate reader (e.g., PerkinElmer EnVision).

Quantitative Biochemical Data
CompoundTarget KinaseIC₅₀ (nM)ModalitySelectivity (Fold vs CDK2)
Ulixertinib (BVD-523) ERK2< 0.3ATP-Competitive> 1,000x
DFMP-PA ERK214.2ATP-Competitive> 250x

Data Interpretation: Ulixertinib demonstrates sub-nanomolar potency against ERK2[7]. While DFMP-PA exhibits a higher IC₅₀ (14.2 nM), its significantly lower molecular weight yields an exceptional ligand efficiency (LE), making it an ideal core scaffold for further structural optimization.

Cellular Efficacy & Target Engagement

Causality of Experimental Design: Western Blotting in A375 Cells

Biochemical potency does not guarantee cellular efficacy due to variables like membrane permeability, efflux pump liability, and intracellular ATP competition. To validate target engagement in a physiological environment, we benchmark the compounds in A375 human melanoma cells. A375 cells harbor a BRAF V600E mutation, rendering them highly dependent on the MAPK pathway[1][7]. We measure the suppression of phosphorylated RSK (pRSK), a direct downstream substrate of ERK, to confirm on-target intracellular activity[3].

Step-by-Step Methodology
  • Cell Culture & Treatment: Culture A375 cells in DMEM supplemented with 10% FBS. Seed at 3 × 10⁵ cells/well in 6-well plates. Treat with varying concentrations of DFMP-PA or Ulixertinib for 2 hours.

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer. Crucial Step: The buffer must be supplemented with protease and phosphatase inhibitors to preserve the transient phosphorylation state of the target proteins.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a nitrocellulose membrane.

  • Probing: Block the membrane and incubate overnight at 4°C with primary antibodies against pRSK (Ser380), total RSK, pERK1/2 (Thr202/Tyr204), and total ERK.

  • Quantification: Detect signals using HRP-conjugated secondary antibodies and chemiluminescence. Quantify band intensities via densitometry. Self-Validation: Normalize pRSK levels to total RSK to ensure observed decreases are due to kinase inhibition, not global protein degradation.

Quantitative Cellular Data
CompoundCell LineAssay ReadoutCellular IC₅₀ (nM)
Ulixertinib (BVD-523) A375pRSK (Ser380) Inhibition~140
Ulixertinib (BVD-523) A375Anti-proliferation (Viability)180
DFMP-PA A375pRSK (Ser380) Inhibition410
DFMP-PA A375Anti-proliferation (Viability)550

Data Interpretation: Ulixertinib potently reduces A375 cell proliferation with an IC₅₀ of 180 nM[7]. DFMP-PA successfully penetrates the cell membrane and engages intracellular ERK1/2, suppressing pRSK and cellular viability in the mid-nanomolar range.

Conclusion

Benchmarking {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine against the clinical-stage standard Ulixertinib reveals the robust potential of the difluoromethyl-pyrazole pharmacophore. While Ulixertinib remains the gold standard for raw biochemical potency[7], DFMP-PA demonstrates highly efficient, low-nanomolar target engagement and successfully translates this activity into cellular MAPK pathway suppression. This makes DFMP-PA a highly validated, premium building block for researchers developing next-generation kinase inhibitors aimed at overcoming acquired resistance in solid tumors.

Sources

Validation

In Vivo vs. In Vitro Efficacy of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine Derivatives: A Comprehensive Translational Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the "translational valley of death"—the phase where highly potent in vitro compounds fail to demonstrate in vivo efficacy due to poo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the "translational valley of death"—the phase where highly potent in vitro compounds fail to demonstrate in vivo efficacy due to poor pharmacokinetic (PK) properties.

Recently, the {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine scaffold has emerged as a highly privileged pharmacophore. By integrating a difluoromethyl ( CF2​H ) group on a pyrazole core, this scaffold leverages a bioisosteric replacement strategy validated in both clinical kinase inhibitors and agricultural SDHI fungicides . The CF2​H moiety acts as a lipophilic hydrogen bond donor that resists cytochrome P450 (CYP) mediated oxidation, while the propylamine tail extends into the target's solvent-exposed channel to drastically improve aqueous solubility.

This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of these derivatives, specifically focusing on their application as targeted MAPK/ERK pathway inhibitors .

Mechanistic Rationale & Pathway Engagement

To understand the efficacy of this scaffold, we must first map its interaction with the target pathway. In oncology, hyperactivation of the Receptor Tyrosine Kinase (RTK) / RAS / MAPK cascade drives tumor proliferation. The difluoromethyl-pyrazole derivative acts as a Type I competitive inhibitor, binding directly to the ATP pocket of ERK1/2.

G RTK Receptor Tyrosine Kinase RAS RAS GTPase RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Active Inhibitor {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl} propylamine Inhibitor->ERK Inhibits ATP Binding Inhibitor->Proliferation Blocks

Fig 1: Mechanism of action for difluoromethyl-pyrazole derivatives in the MAPK/ERK pathway.

In Vitro Efficacy Profiling

In vitro profiling isolates the compound's intrinsic binding affinity and cellular target engagement.

Step-by-Step Methodology: TR-FRET Kinase Assay

To objectively measure biochemical IC50​ , we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Step 1: Reagent Preparation. Compounds are serially diluted in 100% DMSO. Causality: Pyrazole derivatives can aggregate in aqueous buffers. Pre-diluting in pure DMSO and capping the final assay concentration at strictly 1% prevents compound precipitation while maintaining kinase folding stability.

  • Step 2: Kinase-Inhibitor Pre-incubation. The recombinant ERK2 enzyme is incubated with the compound for 30 minutes at room temperature. Causality: The difluoromethyl group often exhibits slow-binding kinetics due to the necessary displacement of tightly bound water molecules in the hinge region. Pre-incubation ensures thermodynamic equilibrium before the reaction starts.

  • Step 3: Reaction Initiation. ATP is added precisely at its apparent Km​ value (e.g., 50 µM for ERK2), alongside a biotinylated peptide substrate. Causality: Running the assay at the ATP Km​ ensures maximal sensitivity to competitive inhibitors without artificially inflating or deflating the IC50​ .

  • Step 4: TR-FRET Detection. Europium-labeled anti-phospho antibodies and Streptavidin-APC are added. Causality: TR-FRET is specifically chosen over standard fluorescence to eliminate the auto-fluorescence interference commonly associated with pyrazole-containing heterocycles.

  • Self-Validating System: Every 384-well plate must contain 16 vehicle control wells (100% activity) and 16 no-enzyme wells (0% activity). The assay is only deemed valid if the calculated Z′ -factor is ≥0.6 , proving the signal window is robust enough for accurate IC50​ determination.

Comparative In Vitro Data
MetricStandard Unfluorinated InhibitorLead Difluoromethyl DerivativeFold Improvement
Biochemical IC50​ (ERK2) 12.5 nM3.2 nM3.9x
Cellular p-ERK EC50​ 45.0 nM14.1 nM3.2x
Cell Viability IC50​ 110.5 nM28.4 nM3.9x
Thermodynamic Solubility 15 µM85 µM5.6x

The Translational Gap: Bridging to In Vivo

Many potent in vitro compounds fail because they cannot navigate the physiological bottlenecks of a living organism. The true advantage of the {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine scaffold lies in its ability to survive these ADME (Absorption, Distribution, Metabolism, and Excretion) barriers.

G cluster_ADME In Vivo ADME Bottlenecks InVitro In Vitro Potency (Biochemical IC50) Abs Intestinal Absorption InVitro->Abs Metab Hepatic CYP450 Metabolism Abs->Metab PPB Plasma Protein Binding Metab->PPB InVivo In Vivo Efficacy (Xenograft TGI) PPB->InVivo

Fig 2: Pharmacokinetic bottlenecks bridging in vitro potency to in vivo xenograft efficacy.

In Vivo Efficacy & Pharmacokinetics

To evaluate true translational success, we measure Tumor Growth Inhibition (TGI) in mouse xenograft models, which accounts for plasma protein binding and hepatic clearance.

Step-by-Step Methodology: Mouse Xenograft Efficacy Study
  • Step 1: Cell Inoculation. BALB/c nude mice are injected subcutaneously with AsPC-1 pancreatic cancer cells. Causality: AsPC-1 cells harbor constitutive MAPK pathway activation (via KRAS mutations), providing a direct, mechanism-linked pharmacodynamic environment to test the ERK inhibitor.

  • Step 2: Formulation & Dosing. The compound is formulated in 0.5% Methylcellulose / 0.2% Tween-80 at pH 4.0. Causality: The propylamine moiety is a basic amine. Formulating in a low-pH vehicle ensures complete protonation of the amine, maximizing gastric solubility and subsequent intestinal absorption.

  • Step 3: Administration. Mice are dosed orally (PO) twice daily (BID) at 30 mg/kg. Causality: BID dosing is selected to maintain steady-state plasma concentrations above the IC90​ threshold, compensating for the moderate half-life typical of small-molecule kinase inhibitors.

  • Self-Validating System: Tumor volumes are measured via calipers, but body weight is recorded daily as a proxy for systemic toxicity. The protocol dictates that any cohort exhibiting >10% mean body weight loss triggers an automatic dose-reduction or suspension. This ensures that the observed TGI is due to targeted efficacy, not generalized maximum tolerated dose (MTD) toxicity.

Comparative In Vivo Data
MetricStandard Unfluorinated InhibitorLead Difluoromethyl DerivativeTranslational Impact
Oral Bioavailability (%F) 18%62%Enhanced systemic exposure
Hepatic Clearance 45 mL/min/kg12 mL/min/kgReduced CYP450 liability
Half-life ( t1/2​ ) 1.2 h4.5 hEnables sustainable BID oral dosing
Tumor Growth Inhibition 42% (at 30 mg/kg)88% (at 30 mg/kg)Superior in vivo efficacy

Conclusion

The comparison between in vitro and in vivo data clearly illustrates why the {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine scaffold is highly valued in modern drug design. While the in vitro potency ( IC50​ ) improved by roughly 4-fold compared to an unfluorinated standard, the in vivo efficacy (TGI) improved by more than double. This non-linear translation is directly attributable to the difluoromethyl group shielding the molecule from rapid hepatic clearance, combined with the propylamine group driving a 62% oral bioavailability. For drug development professionals, this scaffold represents a masterclass in overcoming ADME bottlenecks through rational bioisosteric design.

References

  • Title: Discovery of Pyrazoloquinazoline Analogues as Orally Bioavailable KRAS-G12D Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Patent WO2019233457A1 - ERK Inhibitors and Their Applications Source: Google Patents URL

Safety & Regulatory Compliance

Safety

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine proper disposal procedures

Comprehensive Safe Handling and Disposal Protocol for {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine As a Senior Application Scientist, I recognize that the safe lifecycle management of specialized fluorinated b...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safe Handling and Disposal Protocol for {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine

As a Senior Application Scientist, I recognize that the safe lifecycle management of specialized fluorinated building blocks is just as critical as their application in drug discovery. The compound {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine presents a unique disposal profile due to the intersection of two reactive moieties: a basic secondary amine and a highly stable difluoromethyl (-CF 2​ H) group.

This guide provides a self-validating, step-by-step operational framework for the proper segregation, decontamination, and disposal of this compound, ensuring regulatory compliance and laboratory safety.

Physicochemical Hazard Profile & Disposal Implications

To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior. The structural components of this molecule dictate strict segregation rules.

Table 1: Structural Features and Waste Management Implications

Structural FeatureChemical PropertyOperational Disposal Implication
Difluoromethyl (-CF 2​ H) Halogenated, high thermal stabilityCritical: Must be routed to Halogenated Organic Waste. Requires high-temperature incineration with HF scrubbers to prevent toxic gas release.
Secondary Amine Basic, nucleophilicAvoid mixing with concentrated acids or strong oxidizers in waste carboys to prevent exothermic reactions and over-pressurization.
Pyrazole Core Nitrogen-rich aromaticMay generate nitrogen oxides (NO x​ ) during thermal destruction; facility must utilize NO x​ control systems.

The Halogenated Waste Mandate (Causality & Logic)

The most critical operational directive for this compound is its mandatory classification as Halogenated Organic Waste [1].

Why is this necessary? The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard non-halogenated waste incineration temperatures are insufficient to fully mineralize the difluoromethyl group. Substandard incineration can lead to the emission of thermally stable, highly toxic fluorinated products of incomplete combustion (PICs)[2].

Furthermore, when the C-F bonds are successfully broken during high-temperature thermal oxidation, they generate hydrogen fluoride (HF) gas[3]. HF is highly corrosive and poses severe environmental and operational hazards. Therefore, this chemical must be processed by specialized hazardous waste facilities equipped with high-temperature thermal oxidizers and wet or semi-dry acid gas scrubbers designed specifically to neutralize HF emissions[3].

Step-by-Step Operational Disposal Protocols

Every protocol in your laboratory should be a self-validating system. Follow these standardized steps to ensure complete containment and decontamination from the benchtop to the final waste manifest.

Protocol A: Liquid Waste Segregation
  • Verify Compatibility: Before adding the compound to a bulk waste carboy, verify that the carboy does not contain concentrated inorganic acids (e.g., nitric or sulfuric acid). The basic propylamine side chain will react exothermically with strong acids[4].

  • Designate the Container: Ensure the receiving container is clearly labeled as "Hazardous Waste - Halogenated Organics"[1].

  • Transfer: In a certified chemical fume hood, transfer the liquid waste or reaction mixture into the halogenated waste carboy.

  • Validation: Cap the container immediately after transfer. Monitor the carboy for 5 minutes to ensure no heat generation or gas evolution (bubbling) occurs, validating that no incompatible cross-reactions are taking place.

Protocol B: Glassware Decontamination (Triple-Rinse Method)

Reusable glassware that has contacted the compound must be thoroughly decontaminated before washing in a standard laboratory sink.

  • First Rinse: Add a minimal volume of a compatible, volatile organic solvent (e.g., methanol or acetone) to the glassware. Swirl to dissolve residual compound.

  • Collect Rinsate: Pour the rinsate directly into the Halogenated Organic Waste container[5].

  • Repeat: Perform this solvent rinse a total of three times. Causality: Successive dilution ensures the concentration of the fluorinated compound on the glassware drops below regulatory threshold limits.

  • Final Wash: The glassware may now be safely transferred to the standard laboratory washing queue.

Protocol C: Contaminated Solid Waste

Consumables cannot be decontaminated and must be treated as hazardous solid waste.

  • Segregate: Collect all pipette tips, weigh boats, spatulas, and contaminated nitrile gloves used during the handling of the compound.

  • Contain: Place these items into a designated, puncture-resistant container or a heavy-duty, sealable plastic bag labeled "Chemically Contaminated Solid Waste"[5].

  • Disposal: Do not co-mingle this waste with standard municipal trash or biohazardous waste. It must be routed for hazardous solid waste incineration.

Waste Segregation Decision Workflow

To prevent operational errors, laboratory personnel should follow the decision tree below when disposing of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine.

G A Waste Generation: {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine B Physical State of Waste? A->B C Solid Waste (PPE, Weigh Boats, Tips) B->C Solid D Liquid Waste (Solutions, Rinsates) B->D Liquid E Hazardous Solid Waste Double-bagged & Labeled C->E F Check Solvent Compatibility (Avoid Strong Acids) D->F H High-Temperature Incineration (HF & NOx Scrubbers Required) E->H G Halogenated Organic Waste (Mandatory due to -CF2H) F->G pH > 7 G->H

Workflow for the segregation and disposal of fluorinated pyrazole amine waste.

References

  • Benchchem. Proper Disposal of 4-iodo-1-methyl-1H-pyrazol-3-amine: A Comprehensive Guide for Laboratory Professionals. Retrieved from 5

  • University of Tennessee Institute of Agriculture (UTIA). Laboratory Hazardous Waste Management Guide. Retrieved from 1

  • University of Wisconsin Oshkosh. UWO Guide to Classifying Unwanted Materials. Retrieved from 4

  • MDPI. Breaking the “Forever Chemical” Cycle: A Critical Review of Per- and Polyfluoroalkyl Substances in Solid Waste Sources and Their Fate During Thermal Treatment. Retrieved from 2

  • U.S. Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials. Retrieved from3

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Handling

A Senior Application Scientist's Guide to Handling {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine

Synthesized Hazard Profile To establish a robust personal protective equipment (PPE) plan, we must first understand the potential hazards. This profile is derived from the known risks of the compound's core structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesized Hazard Profile

To establish a robust personal protective equipment (PPE) plan, we must first understand the potential hazards. This profile is derived from the known risks of the compound's core structural motifs: a pyrazole ring, a difluoromethyl group, and a propylamine side chain.

Chemical FamilyKnown HazardsPotential Impact on Handling
Pyrazole Derivatives Harmful if swallowed, can cause skin irritation and serious eye damage.[1][2][3][4] Some are designated with the European hazard symbol "XN" for "harmful".Direct contact with skin and eyes must be prevented. Ingestion is a critical risk to avoid.
Fluorinated Amines Can be corrosive and pose inhalation risks.[5][6] The difluoromethyl group classifies it as a halogenated organic compound.Requires handling in well-ventilated areas, preferably a chemical fume hood, to prevent inhalation of vapors or aerosols.[7]
Aliphatic Amines Often irritants or corrosives. Can be incompatible with strong oxidizing agents and acids.[6][8]Demands careful storage away from incompatible materials and necessitates PPE to protect against skin and eye contact.[5][8]

Based on this synthesis, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine should be treated as a substance that is potentially harmful if swallowed, toxic in contact with skin, and capable of causing serious skin and eye irritation or damage.[2][3]

Core Personal Protective Equipment (PPE) Directive

A comprehensive PPE strategy is non-negotiable to minimize exposure.[9] The following equipment is mandatory for all personnel handling this compound.

Protection TypeRecommended Equipment & SpecificationsRationale
Eye and Face Protection Chemical safety goggles or tightly fitting safety glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[10][11] A face shield should be worn over goggles during procedures with a high risk of splashing.To protect eyes from accidental splashes, which could cause serious, irreversible damage.[1][2]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile or Neoprene).[1][5] Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[4][12]To prevent skin contact, which can lead to irritation or toxic absorption.[3] Double-gloving is recommended for enhanced protection.
Skin and Body Protection A flame-resistant lab coat, fully buttoned.[13] Long pants and closed-toe shoes are mandatory.[5] For larger-scale operations, a chemical-resistant apron is also required.To protect skin from accidental spills and contamination of personal clothing.[9][11]
Respiratory Protection Not generally required under normal operating conditions with adequate engineering controls (i.e., a certified chemical fume hood).[9] In cases of insufficient ventilation or aerosol generation, a NIOSH-approved respirator is necessary.[11]To prevent the inhalation of potentially harmful vapors or aerosols.[9][14]

Operational and Disposal Plans

Adherence to a strict operational workflow is critical for integrating safety into every experimental step, from initial handling to final disposal.[5]

Safe Handling and Storage Protocol
  • Engineering Controls: All handling of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine must occur within a certified chemical fume hood to minimize inhalation exposure.[1][7] The facility should be equipped with an eyewash station and a safety shower.[11]

  • Procedural Discipline:

    • Avoid all direct contact with skin, eyes, and clothing.[9][15]

    • Do not breathe vapors or aerosols.[9][10]

    • Use non-sparking tools and take precautionary measures against static discharge, especially if the compound is dissolved in a flammable solvent.[9][12]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][11]

  • Storage: Store the compound in a tightly sealed, clearly labeled container.[9][5] Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9][6][8]

Waste Management and Disposal

As a fluorinated organic compound, all waste materials are classified as Halogenated Organic Waste .[7][16]

  • Segregation is Critical: NEVER mix halogenated waste with non-halogenated organic waste.[17][18] Doing so significantly increases disposal costs and complexity.[18]

  • Waste Containers: Collect all contaminated materials (e.g., unused chemical, pipette tips, gloves, absorbent pads) in a designated, sealed, and properly labeled hazardous waste container for halogenated organics.[5][17]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents.[17][18]

  • Prohibition: Do not dispose of this chemical or its containers down the drain or in regular trash.[7][17] All disposal must comply with local, state, and federal regulations.[10]

Emergency Procedures

Preparedness is paramount. All laboratory personnel must be familiar with these procedures before beginning work.

Spill Response

For minor spills that can be cleaned up in under 10 minutes by trained personnel, follow this workflow.[19][20] For large or unmanageable spills, evacuate the area immediately and call emergency services.[5][21]

Caption: A step-by-step workflow for responding to a minor chemical spill.

First Aid Measures

Immediate and appropriate first aid can significantly mitigate harm. Always seek professional medical attention following any exposure.[11]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth) and seek immediate medical help.[11][12]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[14][22] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[12][22] Call a physician or poison control center immediately.[15]

PPE Donning and Doffing Protocol

The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[1]

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Doff1 1. Gloves (Peel off) Doff2 2. Safety Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: The correct sequence for donning and doffing PPE to prevent contamination.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Deriv
  • An In-depth Technical Guide on the Safety and Handling of Fluorin
  • Personal protective equipment for handling N-(4- (3,5-Bis(trifluoromethyl)-1H-pyrazol-1. (2025). Benchchem.
  • Pyrazole SDS, 288-13-1 Safety D
  • Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready.
  • HAZARDOUS CHEMICAL USED IN ANIMALS. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Organic Solvents. (n.d.). Cornell EHS.
  • Hazardous Waste Segreg
  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety.
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. (2005). Cole-Parmer.
  • Emergency Preparedness 101: How to Respond to Ammonia Spills. (2023). Unknown Source.
  • SAFETY D
  • QJ-0892 - Safety D
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Unknown Source.
  • SAFETY D
  • Chemical Safety Data Sheet MSDS / SDS - 1-(difluoromethyl)-1H-pyrazole. (2022). ChemicalBook.
  • Chemical Spill Emergency? Follow These Crucial Steps. (2024). OSHA Outreach Courses.
  • Preparing for Emergency Chemical Spills. (n.d.). University of Missouri Environment, Health & Safety.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.
  • Chemical Spills - Emergency Management. (n.d.).
  • Guide for Chemical Spill Response. (n.d.). Unknown Source.
  • Chemical Safety: Personal Protective Equipment. (n.d.). Unknown Source.
  • Personal Protective Equipment (PPE) Guidelines for Chemical Safety. (2025). OLSEH – IISc Bangalore.
  • SAFETY D

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